4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride
Description
Properties
IUPAC Name |
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S2/c7-12(9,10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIHQNVRAKDZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties are not extensively available in public literature, this guide synthesizes available information on its constituent moieties—the cyclopropyl group, the thiazole ring, and the sulfonyl fluoride warhead—to provide a robust profile for researchers. The document covers its identity, predicted properties, the strategic importance of its structural components, its role as a covalent modifier, and potential synthetic pathways. This guide is intended to serve as a foundational resource for scientists exploring the potential of this and similar molecules in developing novel therapeutics.
Introduction: The Strategic Combination of Three Privileged Moieties
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride is a molecule that strategically combines three key structural features, each contributing unique and valuable properties in the context of drug design and development. The thiazole ring is a well-established heterocyclic scaffold found in numerous FDA-approved drugs, prized for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate lipophilicity[4][5]. Finally, the sulfonyl fluoride group has emerged as a powerful electrophilic "warhead" for creating targeted covalent inhibitors, which offer advantages such as high potency and prolonged duration of action[6][7][8][9].
The convergence of these three moieties in a single molecule suggests its potential as a versatile building block or a lead compound in the discovery of novel covalent drugs. This guide will deconstruct the properties and significance of each component to build a comprehensive understanding of the title compound.
Molecular Identity and Physicochemical Properties
Chemical Identity
| Property | Value | Source |
| CAS Number | 2228462-63-1 | [10] |
| Molecular Formula | C₆H₆FNO₂S₂ | [10][11] |
| Molecular Weight | 207.25 g/mol | [10] |
| SMILES | C1CC1C2=CSC(=N2)S(=O)(=O)F | [10][11] |
| InChI | InChI=1S/C6H6FNO2S2/c7-12(9,10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2 | [11] |
Predicted Physicochemical Properties
The following properties are computationally predicted and should be used as a guide for experimental design.
| Property | Predicted Value | Source |
| XlogP | 1.6 | [11] |
| Monoisotopic Mass | 206.98239 Da | [11] |
Note: Experimental determination of properties such as melting point, boiling point, solubility, and pKa is recommended for any research program utilizing this compound.
The Architectural Significance of the Constituent Moieties
The potential of 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride as a valuable chemical entity stems from the synergistic contributions of its three primary structural components.
The Thiazole Core: A Versatile Heterocyclic Scaffold
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] This scaffold is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[2] Its prevalence is due to several key features:
-
Aromaticity and Reactivity : The aromatic nature of the thiazole ring allows for various chemical modifications, enabling the synthesis of diverse derivatives.[1]
-
Biological Activity : Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3]
-
Structural Mimicry : The thiazole ring can act as a bioisostere for other functional groups, aiding in the optimization of drug-receptor interactions.
The Cyclopropyl Group: Enhancing Drug-like Properties
The incorporation of a cyclopropyl moiety is a common strategy in drug design to fine-tune the pharmacokinetic and pharmacodynamic profile of a molecule.[5] Its benefits include:
-
Metabolic Stability : The cyclopropyl group can block sites of metabolism, thereby increasing the half-life of a drug.[4]
-
Lipophilicity and Solubility : It can modulate the lipophilicity of a compound, which is a critical factor for cell membrane permeability and overall bioavailability.[4]
-
Conformational Rigidity : The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its target.
The Sulfonyl Fluoride "Warhead": A Tool for Covalent Inhibition
The sulfonyl fluoride (-SO₂F) group is an electrophilic moiety that has gained significant traction in the development of targeted covalent inhibitors.[7][9] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a balanced reactivity profile.[12]
-
Stability and Selectivity : Sulfonyl fluorides are generally stable to hydrolysis under physiological conditions, which minimizes off-target reactions.[9] They can be "tuned" to react with specific nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) within a protein's binding pocket.[12][13]
-
Covalent Bond Formation : The formation of a stable covalent bond between the sulfonyl fluoride and its target protein can lead to irreversible or long-lasting inhibition, resulting in high potency and a prolonged duration of action.[6][8] This is particularly advantageous for targeting proteins that are difficult to inhibit with non-covalent binders.[8][14]
Reactivity and Role as a Covalent Modifier
The primary role of 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride in a drug discovery context is likely as a covalent modifier. Covalent modifiers are small molecules that form a covalent bond with their biological target, often an enzyme or receptor.[6] This mode of action has several advantages, including increased potency and the ability to overcome drug resistance.[6][8]
The sulfonyl fluoride group in this molecule is the key to its covalent modifying potential. It can react with nucleophilic amino acid residues at the target protein's binding site. The thiazole and cyclopropyl groups serve to orient the molecule within the binding site to facilitate this covalent interaction.
Caption: Generalized workflow of covalent inhibition.
Potential Synthetic Approaches
While a specific, published synthesis for 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride was not identified in the initial search, plausible synthetic routes can be proposed based on established methods for synthesizing thiazoles and sulfonyl fluorides.
Hantzsch Thiazole Synthesis
A common method for constructing the thiazole ring is the Hantzsch synthesis.[1] This would likely involve the reaction of a cyclopropyl-containing thioamide with an α-haloketone.
Introduction of the Sulfonyl Fluoride Group
The sulfonyl fluoride moiety can be introduced through several methods:
-
From Sulfonyl Chlorides : A common approach is the conversion of a corresponding sulfonyl chloride to a sulfonyl fluoride using a fluoride salt like potassium fluoride.[15][16]
-
From Thiols : Heteroaryl thiols can be converted to sulfonyl fluorides through oxidative chlorination followed by treatment with a fluoride source.[15]
-
From Sulfonic Acids : More recent methods allow for the synthesis of sulfonyl fluorides directly from sulfonic acids.[17]
A potential multi-step synthesis could involve first constructing the 4-cyclopropyl-1,3-thiazole core, followed by functionalization at the 2-position to introduce the sulfonyl fluoride group.
Caption: A plausible high-level synthetic workflow.
Handling and Storage
Given its potential reactivity as an electrophile, 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride should be handled with appropriate care in a laboratory setting.
-
Storage : It is recommended to store the compound in a cool, dry place, sealed from moisture to prevent hydrolysis of the sulfonyl fluoride group.[10]
-
Handling : Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride represents a promising, yet underexplored, molecule at the intersection of several key areas of modern medicinal chemistry. Its design thoughtfully incorporates a biologically active heterocyclic core, a moiety for enhancing drug-like properties, and a covalent warhead for potent and sustained target inhibition. While detailed experimental data remains to be published, the foundational principles guiding its design suggest significant potential for its application in the development of novel covalent therapeutics. Future research should focus on its synthesis, purification, and comprehensive physicochemical and pharmacological characterization to fully unlock its potential in drug discovery.
References
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New drug design with covalent modifiers. (2016). Taylor & Francis Online. [Link]
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An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). ACS Publications. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Center for Biotechnology Information. [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
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Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Journal of University of Mosul. [Link]
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Covalent Inhibitors in Drug Discovery: Current Applications. (2024). PRISM BioLab. [Link]
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Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. (2024). Royal Society of Chemistry. [Link]
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Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022). Nature. [Link]
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Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (n.d.). National Center for Biotechnology Information. [Link]
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New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications. [Link]
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An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]
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Advances in covalent drug discovery. (n.d.). National Center for Biotechnology Information. [Link]
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(PDF) Modeling covalent-modifier drugs. (n.d.). ResearchGate. [Link]
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Exploring Covalent Modulators in Drug Discovery and Chemical Biology. (2025). ACS Publications. [Link]
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4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride. (n.d.). PubChemLite. [Link]
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Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. (2025). ResearchGate. [Link]
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The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. (n.d.). ChemRxiv. [Link]
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Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. [Link]
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4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid. (2025). Chemsrc. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. [Link]
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Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. (n.d.). Royal Society of Chemistry. [Link]
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Facile synthesis of sulfonyl fluorides from sulfonic acids. (n.d.). National Center for Biotechnology Information. [Link]
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Unconventional reactivity of sulfonyl fluorides. (2024). Spiral. [Link]
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4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.). ResearchGate. [Link]
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4-Methyl-1,3-thiazole-2-sulfonyl fluoride. (2025). Chemsrc. [Link]
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Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018). The Doyle Group. [Link]
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Biologically active cyclopropyl and 1,3‐thiazole‐2‐imines incorporating... (n.d.). ResearchGate. [Link]
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Technical Whitepaper: The Strategic Integration of the Cyclopropyl Group in Thiazole-Based Therapeutics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry, Pharmacognosy, and Molecular Pharmacology
Executive Summary
The optimization of pharmacokinetic and pharmacodynamic profiles in early-stage drug discovery frequently hinges on nuanced structural modifications. The thiazole nucleus—a highly versatile five-membered nitrogen- and sulfur-containing heterocycle—is already a fundamental anchor in over 18 FDA-approved drugs due to its distinct bioactivities, encompassing antimicrobial, anti-inflammatory, and anticancer properties,[1]. However, overcoming issues like off-target promiscuity and rapid metabolic degradation requires strategic peripheral modifications.
This whitepaper analyzes the mechanistic role of incorporating a cyclopropyl group into thiazole and thiazolidinone derivatives. By acting as a structural "tail" or rigidified linker, the cyclopropyl moiety modulates lipophilicity, locks active molecular conformations, and leverages its unique electronic properties to maximize target selectivity[2].
Physicochemical Mechanics of the Cyclopropyl Moiety
At first glance, a cyclopropyl group might appear merely as a bulky aliphatic appendage. However, its physicochemical impact is profoundly unique compared to larger cycloalkanes or straight-chain alkyl groups.
Electronic Properties: The "Banana Bond"
Because of the highly strained 60° internal bond angles, the C–C bonds of the cyclopropane ring are forced to bow outward, forming what are colloquially known as "banana bonds"[3].
-
Causality in Drug Design: This structural strain imparts a character intermediate between
and bonds. Consequently, the cyclopropyl ring can participate in weak -stacking interactions and act as a hydrogen-bond acceptor within the target protein's active site—an attribute strictly absent in unconstrained alkanes[3].
Metabolic Stability and the Fraction
The constrained geometry results in C–H bonds that are shorter and stronger than conventional alkane C–H bonds.
-
Causality in Drug Design: Stronger C–H bonds demonstrate elevated resistance to cytochrome P450-mediated oxidative metabolism, prolonging the compound's biological half-life[3]. Furthermore, incorporating the cyclopropyl ring increases the molecule's
carbon fraction. High ratios are heavily correlated with clinical success, as they reduce molecular flatness, decrease non-specific -mediated aggregation, and improve aqueous solubility[2].
Pharmacophore Synergy: Target Engagement Pathways
When a cyclopropyl group is electronically or sterically coupled with a thiazole core, the resulting hybrid framework is exceptionally potent.
Caption: Logical mapping of synergistic interactions between the cyclopropyl-thiazole pharmacophore and biological targets.
Case Study A: Broad-Spectrum Antifungal Agents
In the development of anti-Candida and anti-Toxoplasma therapies, researchers synthesized a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives[3],[4]. By introducing a cyclopropyl group adjacent to the hydrazinyl linker, the molecules achieved a highly rigidified planar conformation. This structural locking minimized the entropic penalty upon binding. Compounds from this series exhibited exceptional antifungal efficacy with Minimum Inhibitory Concentrations (MIC) as low as 0.015 µg/mL, substantially outperforming classical positive controls like nystatin[3],[4].
Case Study B: Isoform-Selective Anticancer Agents
Carbonic anhydrase (CA) isoforms IX and XII are heavily implicated in tumor survival within hypoxic microenvironments. Conversely, CA I and II are ubiquitous and off-target inhibition causes severe side effects[2]. By conjugating a thiazolidinone core with an isatin derivative, researchers achieved baseline CA inhibition. However, specifically engineering a cyclopropyl group at position 3 of the thiazolidinone ring engaged the "tail approach" of drug design[2]. The bulky, rigid cyclopropyl tail optimally matched the hydrophobic topology of the CA IX/XII active site edges, acting as a steric blocker against the tighter CA I/II cavities[2].
Quantitative Bioactivity Summary
To illustrate the efficacy gains triggered by cyclopropyl integration, key empirical data from recent syntheses are summarized below:
| Compound Framework | Substituent Strategy | Biological Target | Peak Bioactivity (Metric) | Source Context |
| Hydrazinyl-thiazole (3a–3d) | Cyclopropylmethylidene at position 2 | Candida spp. (Clinical strains) | MIC = 0.015 – 7.81 µg/mL | [3],[4] |
| Hydrazinyl-thiazole (3h) | Cyclopropylmethylidene at position 2 | Toxoplasma gondii | IC₅₀ up to 52x lower than Sulfadiazine | [4] |
| Thiazolidinone-isatin (3h) | Cyclopropyl group at position 3 | Human Carbonic Anhydrase IX | [2] | |
| Thiazolidinone-isatin (3h) | Cyclopropyl group at position 3 | Human Carbonic Anhydrase XII | [2] |
Experimental Protocols: Synthesis & Self-Validating Evaluation
To ensure the trustworthiness of the biological data, chemical synthesis and biological screening must operate as a self-validating system. Below is the field-validated workflow for generating and evaluating (E)-2-(2-(Cyclopropylmethylene)hydrazinyl)-4-(4-fluorophenyl)thiazole[3].
Phase 1: Chemical Synthesis Workflow
Step 1.1: Thiosemicarbazone Intermediate Formation
-
Action: Dissolve cyclopropanecarboxaldehyde (20.0 mmol) and thiosemicarbazide (20.0 mmol) in 30 mL of absolute ethyl alcohol. Add 1.0 mL of glacial acetic acid and reflux for 20 hours[3].
-
Causality & Rationale: Glacial acetic acid acts as an electrophilic catalyst, protonating the aldehyde carbonyl to accelerate nucleophilic attack by the hydrazine nitrogen. Absolute ethanol is critical; the absence of water shifts the chemical equilibrium strictly toward the Schiff base (imine) product, preventing hydrolysis.
Step 1.2: Hantzsch Thiazole Cyclization
-
Action: To a stirred solution of the intermediate carbothioamide (1.0 mmol) in 15 mL absolute ethanol, add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 mmol). Stir at room temperature for 20 hours[3].
-
Causality & Rationale: The sulfur atom operates as a soft nucleophile, selectively attacking the
-carbon of the haloketone. Nitrogen then acts as an intramolecular nucleophile, closing the 5-membered thiazole ring.
Step 1.3: Quench and Free-Base Validation
-
Action: Pour the mixture into 50 mL water. Neutralize with saturated
solution until gas evolution ceases. Extract with dichloromethane ( mL), evaporate, and wash with diethyl ether[3]. -
Causality & Rationale: The cyclization releases hydrobromic acid, trapping the thiazole as an insoluble hydrobromide salt. The
quench acts as an internal physical indicator (cessation of bubbling means full neutralization), converting the product back into the lipophilic free base for precise solvent extraction.
Phase 2: In Vitro Biological Validation
Broth Microdilution Assay (MIC Determination) To guarantee reproducible results, establish a rigorous threshold matrix:
-
Preparation: Solubilize the cyclopropyl-thiazole compound in DMSO (ensuring final in-well DMSO concentration is <1% to prevent solvent-induced cell death).
-
Controls: Always run in parallel with a positive therapeutic control (e.g., Nystatin for fungi) and an untreated negative control[3].
-
Internal Validation Criteria: Categorize bioactivity strictly. A successful candidate must demonstrate very strong bioactivity, strictly defined in this paradigm as MIC < 10 µg/mL [3]. Anything above 126 µg/mL fails the threshold for lead optimization[3].
Caption: Step-by-step synthetic and validation workflow for cyclopropyl-thiazole derivatives.
Conclusion
The integration of the cyclopropyl group into thiazole scaffolds is far more than a structural afterthought. It is a highly rational, geometrically driven strategy designed to lock bioactive conformations, deploy unique intermediate
References
-
[3] Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study - PMC (NIH). Available at:
-
[4] Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study (ResearchGate). Available at:
-
[2] Synthesis and Evaluation of Thiazolidinone-Isatin Hybrids for Selective Inhibition of Cancer-Related Carbonic Anhydrases (ACS Medicinal Chemistry Letters). Available at:
-
[5] Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety (Thieme Connect). Available at:
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics (FABAD Journal of Pharmaceutical Sciences). Available at:
-
[1] Thiazole Ring—A Biologically Active Scaffold (NIH / PMC). Available at:
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Operational Whitepaper: 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride in SuFEx Dynamics, Safety, and Protocol Architecture
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized molecular assembly, presenting a robust "click" methodology that surpasses traditional constraints of nucleophilic substitution. Among the highly specialized hubs utilized in modern SuFEx pipelines is 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride (CAS: 2228462-63-1) . This compound seamlessly integrates the topological novelty of a cyclopropyl-thiazole pharmacophore with the stringent connectivity of a sulfonyl fluoride electrophile.
This technical guide provides an authoritative breakdown of the structural causality, safety paradigms, and self-validating protocols required to handle and deploy 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride effectively in demanding biological and synthetic environments.
Physicochemical Framework & Thermodynamic Causality
To successfully operationalize this reagent, one must understand the thermodynamic parameters that govern its reactivity. The S–F bond uniquely couples inertness with on-demand reactivity, entirely redefining chemoselectivity.
The Causal Mechanism of S–F Stability
Unlike highly reactive and unstable sulfonyl chlorides (which have an S–Cl homolytic bond dissociation energy of ~46 kcal/mol), the S–F bond features an exceptionally high bond dissociation energy of approximately 90.5 kcal/mol[1].
-
Resistance to Reduction & Homolytic Cleavage: Because fluorine is highly electronegative, the S–F bond strictly undergoes heterolytic cleavage[1]. It does not generate active radical intermediates. Consequently, 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride remains remarkably stable in reductive biological environments, including those rich in cellular glutathione (GSH)[1].
-
Fluoride Ion Stabilization: The efficiency of the SuFEx click reaction depends heavily on stabilizing the leaving fluoride ion. When F⁻ departs during nucleophilic substitution, it can capture a proton to form a symmetrical [F–H–F]⁻ 4-electron-3-center bond, or, in the presence of silyl ethers, form an ultra-stable R₃Si–F bond[1]. This extraordinary thermodynamic stabilization acts as a massive driving force, suppressing reverse reactions and dictating a >90% conversion yield[1].
-
Electronic Tuning via the Thiazole Ring: The electron-deficient nature of the 1,3-thiazole ring highly activates the 2-position sulfonyl group toward nucleophilic attack. Simultaneously, the cyclopropyl group provides slight steric shielding and sigma-donation, tuning the molecule to prevent premature background hydrolysis.
Quantitative Data Matrix
| Physicochemical Property | Value | Causality / Reference |
| Molecular Formula | C₆H₆FNO₂S₂ | Standard chemical identity[2]. |
| Monoisotopic Mass | 206.98239 Da | Exact mass for LC-MS self-validation[2]. |
| CAS Registry Number | 2228462-63-1 | Identifier for regulatory and procurement. |
| S-F Bond Energy | ~90.5 kcal/mol | Confers absolute resistance to premature cleavage[1]. |
| Permissible Exposure Limit (PEL) | 2.5 mg/m³ (as Fluoride) | Threshold governing required engineering controls[3]. |
| Optimal Storage | < -20 °C, Ar/N₂ Atmosphere | Prevents atmospheric moisture degradation[3]. |
Workflow Diagnostics & Reaction Pathways
The diagram below illustrates the autonomous logical pathway for SuFEx conversion using this specific compound.
Logical mechanism of SuFEx coupling demonstrating thermodynamic irreversibility via catalyst triggering.
Safety & Hazard Mitigation Dynamics
As a sulfonyl fluoride, 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride carries latent hazards identical to other active sulfur(VI) fluoride gases and volatile solids[4]. Improper handling can result in the generation of hydrofluoric acid (HF) equivalents or systemic fluoride toxicity.
Trustworthiness & Risk Elimination
-
Inhalation Hazards: Inhalation of liberated fluoride gases can cause spasms, chemical pneumonitis, and fatal pulmonary edema[3].
-
Engineering Controls: The reagent must exclusively be handled within a certified Class II chemical fume hood[3].
-
Spill Mitigation Causality: In the event of an accidental spill, do not use water or combustible materials like sawdust [3]. Water will accelerate hydrolysis, releasing corrosive vapors. An absorbent, non-combustible material (such as dry earth or sand) must be utilized, followed by neutralization with a dry chemical agent[3].
Standard operating procedure for the safe handling and spill mitigation of sulfonyl fluorides.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Rather than blindly executing steps, the scientist uses embedded checkpoints to verify the thermodynamic progression and safety of the reaction.
Protocol A: Organobase-Catalyzed SuFEx Coupling to Phenol Derivatives
Use Case: Generating stable aryl fluorosulfonates for drug libraries.
Step 1: Reagent Preparation (Moisture Exclusion)
-
Action: In an inert atmosphere glovebox or via Schlenk line, dissolve 1.0 equivalent of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride in anhydrous acetonitrile (MeCN).
-
Causality: Alkyl sulfonyl fluorides can be sensitive to strong organobases, promoting α-H deprotonation and elimination side-reactions[4]. Utilizing anhydrous conditions prevents competitive hydrolysis, locking the electrophile into a stable state.
Step 2: Nucleophile and Catalyst Introduction
-
Action: Add 1.1 equivalents of the target phenol derivative. Follow by dropwise addition of 0.1 - 0.2 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)[4].
-
Causality: DBU triggers the nucleophilic attack. The catalyst mediates the extraction of the proton from the phenol while concurrently coordinating the departing fluoride ion to form a stable complex, pushing the equilibrium irreversibly forward[1].
Step 3: Self-Validation (LC-MS Monitoring)
-
Action: At t = 30 mins, extract a 5 µL aliquot, quench in aqueous buffer, and analyze via LC-MS.
-
Validation Checkpoint: Verify the complete disappearance of the 206.98 m/z peak corresponding to the starting sulfonyl fluoride[2]. The emergence of the coupled mass confirms product formation. If the 206.98 m/z peak persists, the base may be poisoned by ambient moisture, requiring the addition of 0.05 eq supplementary DBU.
Step 4: Quenching and Purification
-
Action: Quench the reaction mixture with a mild aqueous citric acid solution to neutralize the DBU, then extract with ethyl acetate. Pass through a short silica plug.
-
Causality: Because SuFEx click reactions are exceptionally clean, extensive column chromatography is rarely needed. Acidic quenching safely precipitates the organobase without hydrolyzing the newly formed target linkage.
Protocol B: Rapid Chemical Decontamination
Use Case: Responding to a localized fume hood spill of the solid/liquid reagent.
Step 1: Evacuation and Airflow Verification
-
Action: Immediately step back, maximize the fume hood sash exhaust rate, and verify that the area is under negative pressure[3].
-
Causality: Prevent inhalation of potential aerosolized fluoride vapor, which can act rapidly on the respiratory tract[3].
Step 2: Dry Absorption
-
Action: Don a gas-tight chemical protection suit or heavy-duty neoprene gloves[3]. Cover the spill generously with non-combustible dry sand or vermiculite[3].
-
Validation Checkpoint: Visually ensure no fuming or exothermic reaction is occurring. The absence of gas evolution confirms that atmospheric moisture has been successfully excluded from the bulk material.
Step 3: Removal and Disposal
-
Action: Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) or Teflon container[3]. Seal tightly. Do not use glass, as latent HF generation will etch and compromise a glass vessel over time. Transport to a licensed chemical destruction plant[3].
References
-
PubChemLite: C6H6FNO2S2 - Explore. Université du Luxembourg. Available at:[Link]
-
Sulfur fluoride exchange - Methods Primer. National Institutes of Health (PMC). Available at: [Link]
-
Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. Cole-Parmer. Available at: [Link]
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. PubChemLite - C6H6FNO2S2 - Explore [pubchemlite.lcsb.uni.lu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Procurement, Chemistry, and Application of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl Fluoride
Target Audience: Researchers, Chemical Biologists, and Covalent Drug Discovery Professionals Scope: Material Sourcing, Synthetic Protocols, SuFEx Methodologies, and Drug Design Rationales
Mechanistic Grounding: The Thiazole-2-Sulfonyl Fluoride Motif
In the rapidly evolving landscape of covalent drug discovery and bioconjugation, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier "click" methodology. As a Senior Application Scientist navigating modern library syntheses, one principle remains paramount: the reactivity of a warhead must be strictly decoupled from physiological degradation.
Unlike classical sulfonyl chlorides—which undergo rapid hydrolysis in aqueous media, leading to off-target labeling and premature drug clearance—heteroaryl sulfonyl fluorides exhibit extraordinary thermodynamic stability[1]. They remain entirely inert to biological nucleophiles until subjected to proximity-driven microenvironment activation. 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride (CAS: 2228462-63-1) is a highly privileged building block in this domain,[2].
The structural logic behind this specific molecule is tri-fold:
-
The Thiazole Core: Acts as an electron-deficient heteroaromatic scaffold, which fine-tunes the polarization of the S–F bond, rendering it susceptible to activation by specific catalysts (e.g., DBU) or microenvironments[3].
-
The 4-Cyclopropyl Substituent: Introduces critical steric bulk and lipophilicity (lowering polar surface area), which dramatically enhances membrane permeability and fits well into shallow hydrophobic pockets on target proteins.
-
The Sulfonyl Fluoride (–SO₂F): Ensures chemoselective conjugation capabilities. It will reliably form sulfonamides when reacted with primary or secondary amines under controlled basic conditions, completely bypassing undesired SNAr (nucleophilic aromatic substitution) reactions on the thiazole ring itself[3].
Commercial Availability and Sourcing
Reliability in early-stage synthesis depends strictly on the supply chain. 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride has become robustly accessible through major chemical vendors. To facilitate library design or bulk procurement, quantitative and sourcing data is summarized below.
Table 1: Physicochemical Properties & Major Suppliers
| Supplier / Vendor | Catalog Number | Purity (%) | CAS Number | Molecular Weight | Chemical Formula |
| Sigma-Aldrich | ENAH11DD1503 | ≥95.0 | 2228462-63-1 | 207.25 g/mol | C₆H₆FNO₂S₂ |
| ChemScene [2] | CS-0682617 | ≥98.0 | 2228462-63-1 | 207.25 g/mol | C₆H₆FNO₂S₂ |
| Enamine [4] | EN300-1588211 | ≥95.0 | 2228462-63-1 | 207.25 g/mol | C₆H₆FNO₂S₂ |
| Angene | 3023915 | ≥95.0 | 2228462-63-1 | 207.25 g/mol | C₆H₆FNO₂S₂ |
Note: Enamine often acts as the primary synthesizer of the core scaffold for high-throughput screening libraries, distributed globally through the Sigma-Aldrich network,[4].
Synthetic Methodologies and Experimental Workflows
While commercial sourcing is preferred for immediate library construction, scale-up campaigns or custom derivative designs require internal synthesis.
Protocol 1: In-House Synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl Fluoride
Causality Check: Why not directly fluorinate the core? Direct C–H functionalization to install an –SO₂F group lacks regiospecificity. Instead, utilizing a readily available 2-thiol precursor allows for oxidative chlorination followed by a clean halogen exchange. The use of KHF₂ over standard KF ensures an anhydrous, proton-driven fluoride transfer that suppresses base-catalyzed hydrolysis of the intermediate chloride[5].
Step-by-Step Procedure:
-
Oxidative Chlorination: Dissolve 4-cyclopropyl-1,3-thiazole-2-thiol (10.0 mmol, 1.0 equiv) in a mixture of anhydrous CH₂Cl₂ and 1M HCl (v/v 4:1) at 0 °C.
-
Add sodium hypochlorite (NaOCl, 3.5 equiv) dropwise over 15 minutes. Stir vigorously. The biphasic nature ensures the formed sulfonyl chloride partitions immediately into the organic layer, preventing over-oxidation.
-
Extraction: After 30 minutes, separate the organic layer, wash with ice-cold brine, and dry rapidly over MgSO₄.
-
Halogen Exchange: Filter the organic layer into a fresh flask, cool to 0 °C, and add potassium bifluoride (KHF₂, 3.0 equiv)[5]. Alternatively, aqueous Selectfluor can be used for direct single-step synthesis from the thiol[5].
-
Stir at room temperature for 4 hours. Monitor completion via LC-MS.
-
Isolation: Quench with cold water. Extract the aqueous phase with CH₂Cl₂ (3 × 20 mL). Concentrate the combined organic layers under reduced pressure to yield the crude sulfonyl fluoride as a viscous oil. Purify via flash chromatography (Hexanes:EtOAc)[1].
Caption: Synthetic workflow for 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride via intermediate chlorination.
Application: SuFEx Bioconjugation and Covalent Inhibitors
In parallel synthesis and hit-to-lead chemical biology, 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride is rapidly derivatized into sulfonamides or sulfonate esters.
Protocol 2: SuFEx-Mediated Derivatization
Causality Check: Why utilize DBU as the catalyst? Highly nucleophilic amines can occasionally trigger an S_NAr reaction at the thiazole ring rather than the sulfur center if heated. DBU acts as a non-nucleophilic, strong amidine base that coordinates and activates the leaving fluoride ion specifically at the S(VI) center. This ensures 100% chemoselectivity for sulfonamide formation at room temperature[3].
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride (1.0 equiv) and the target primary/secondary amine (1.1 equiv).
-
Solvation: Dissolve the reagents in anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv) under a nitrogen atmosphere.
-
Validation: Stir the reaction at room temperature. Use Thin-Layer Chromatography (TLC) or LC-MS to track the disappearance of the sulfonyl fluoride. The highly selective SuFEx mechanism will exclusively produce the sulfonamide adduct within 2–6 hours[3].
Design Logic in Covalent Biology
When incorporated into a pharmacophore, the unreacted sulfonyl fluoride traverses cell membranes passively. Upon entering the specific binding pocket of a target kinase or enzyme, a proximally located nucleophile (such as a Tyrosine or Lysine residue) pushes the tightly guarded S-F bond into an activated transition state. The elimination of HF produces a permanent covalent bond, locking the target into an inhibited state.
Caption: SuFEx-mediated covalent bioconjugation pathway utilizing a thiazole-2-sulfonyl fluoride.
Summary
The chemical, thermodynamic, and mechanistic profiles of 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride render it a profoundly useful probe in the medicinal chemist's toolkit. Supported by accessible commercial procurement pathways,[2] and rigorously validated chemoselective transformations[3], this scaffold remains foundational for assembling robust, targeted covalent inhibitors and massive chemical libraries.
References[2] Sigma-Aldrich Product Detail: 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride. sigmaaldrich.com. https://www.sigmaaldrich.com/[3] ChemScene Catalog: 4-Cyclopropylthiazole-2-sulfonyl fluoride. chemscene.com. https://www.chemscene.com/[5] Namiki-s Building Blocks Catalogue. namiki-s.co.jp. https://www.namiki-s.co.jp/[6] Navimro / Angene Catalog: 4-cyclopropyl-1,3-thiazol. navimro.com. https://www.navimro.com/[7] Unified Approach to Benzo[d]thiazol-2-yl-Sulfonamides. The Journal of Organic Chemistry (ACS). https://pubs.acs.org/doi/10.1021/acs.joc.1c01344[1] Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science (RSC). https://pubs.rsc.org/en/content/articlelanding/2025/SC/D5SC00912J[4] SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. ChemRxiv. https://doi.org/10.26434/chemrxiv-2023-tvnh2
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl Fluoride
Abstract
This document provides a detailed, field-tested guide for the synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride, a valuable research chemical and potential building block in drug discovery. The protocol focuses on the robust and efficient conversion of the corresponding 4-Cyclopropyl-1,3-thiazole-2-sulfonyl chloride via a nucleophilic halogen exchange (Halex) reaction. We delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and provide a comprehensive troubleshooting guide. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for accessing sulfonyl fluorides, a class of compounds of increasing importance in chemical biology and covalent inhibitor design.
Part 1: Scientific & Mechanistic Framework
The Ascendancy of Sulfonyl Fluorides in Modern Chemistry
Sulfonyl fluorides (R-SO₂F) have emerged from relative obscurity to become a privileged functional group in several areas of chemical science.[1][2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and reactivity. The strong S-F bond renders them remarkably stable to hydrolysis and reduction, allowing for their incorporation into complex molecular architectures and compatibility with a wide range of reaction conditions.[1]
This stability, however, belies a potent "context-specific" reactivity. In the presence of a suitable nucleophilic residue on a protein, such as serine or lysine, they can act as highly selective covalent warheads.[3][4] This has made them indispensable tools in chemical biology for activity-based protein profiling and the development of covalent inhibitors.[3] Furthermore, the Sharpless group has catapulted sulfonyl fluorides to the forefront of click chemistry with the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful, next-generation click reaction that leverages the S-F bond as a reliable and versatile connective hub.[1][2]
The Halogen Exchange (Halex) Reaction: From Chloride to Fluoride
The most direct and common method for synthesizing sulfonyl fluorides is the nucleophilic substitution of the chloride in a sulfonyl chloride precursor (R-SO₂Cl) with a fluoride ion.[2][4] This transformation, while conceptually simple, is governed by several key factors.
-
Fluoride Source: Various fluoride salts can be employed, with potassium fluoride (KF) and potassium bifluoride (KHF₂) being the most common due to their availability and cost-effectiveness.[4][5][6] The use of phase-transfer catalysts, such as 18-crown-6, was historically used to enhance the solubility and nucleophilicity of the fluoride anion in organic solvents.[1][2]
-
Solvent System: The choice of solvent is critical. While aprotic polar solvents like acetonitrile are effective, recent advancements have demonstrated that biphasic systems, such as water/acetone, can significantly accelerate the reaction.[5][7] Water appears to play a crucial role in solubilizing the KF and promoting the exchange, offering a greener and more efficient alternative.[5][8]
The protocol detailed herein utilizes a mild and highly effective KF-mediated halogen exchange in a water/acetone biphasic mixture, which avoids the need for hazardous reagents or complex catalysts while providing excellent yields.[5][7]
Part 2: Experimental Guide & Protocol
Materials & Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 4-Cyclopropyl-1,3-thiazole-2-sulfonyl chloride | ≥95% | Commercially Available | Starting material. Can be synthesized via oxidation/chlorination of the corresponding thiol. |
| Potassium Fluoride (KF) | Anhydrous, Spray-Dried | Sigma-Aldrich | Ensure it is a fine powder for maximum surface area. |
| Acetone | ACS Grade | Fisher Scientific | |
| Deionized Water | In-house | ||
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying organic layers. | ||
| Silica Gel | 230-400 mesh | For column chromatography. | |
| Ethyl Acetate | ACS Grade | Eluent for chromatography. | |
| Hexanes | ACS Grade | Eluent for chromatography. | |
| Round-bottom flask, magnetic stirrer, condenser | Standard laboratory glassware. | ||
| Separatory funnel, rotary evaporator |
Critical Safety Precautions
-
General Handling: All operations must be conducted inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9][10]
-
Reagent Hazards: Sulfonyl chlorides are lachrymatory and corrosive. They react with moisture, releasing HCl gas. Handle with care.[11]
-
Product Hazards: Sulfonyl fluorides are stable but should be treated as potentially toxic and irritating. Avoid inhalation of dust or vapors and prevent skin/eye contact.[9][12][13] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10][11]
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
Visualized Workflow
Caption: High-level workflow for the synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Cyclopropyl-1,3-thiazole-2-sulfonyl chloride (1.0 eq, e.g., 2.23 g, 10 mmol).
-
Addition of Reagents: Add acetone (40 mL) and deionized water (10 mL) to the flask. The sulfonyl chloride may not fully dissolve initially. Begin vigorous stirring to create a biphasic mixture. Add spray-dried potassium fluoride (KF) (3.0 eq, e.g., 1.74 g, 30 mmol).
-
Reaction Monitoring: Allow the reaction to stir vigorously at ambient temperature (20-25 °C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, add deionized water (50 mL) and dichloromethane (DCM, 50 mL) to the flask. Transfer the mixture to a separatory funnel.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the lower organic (DCM) layer. Extract the aqueous layer two more times with DCM (2 x 25 mL).
-
Drying and Filtration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Stir for 10-15 minutes, then filter the mixture to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
-
Purification: Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) as the eluent.
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to yield 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride as a white to off-white solid. Dry under high vacuum.
Part 3: Data, Results & Troubleshooting
Reaction Scheme & Expected Results
Caption: Halogen exchange reaction from sulfonyl chloride to sulfonyl fluoride.
| Parameter | Value |
| Scale | 10 mmol |
| Reaction Time | 2 - 4 hours |
| Temperature | 20 - 25 °C |
| Expected Yield | 85 - 95% |
| Appearance | White to off-white solid |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃): Peaks corresponding to the cyclopropyl protons and the thiazole proton.
-
¹⁹F NMR (CDCl₃): A singlet in the region typical for sulfonyl fluorides.
-
MS (ESI+): Calculated m/z for C₆H₆FNO₂S₂ [M+H]⁺.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive KF (absorbed moisture).2. Insufficient stirring. | 1. Use fresh, anhydrous, finely powdered KF.2. Ensure vigorous stirring to maximize interfacial contact between phases. |
| Presence of R-SO₃H byproduct | Hydrolysis of the starting material or product due to excessive water or prolonged reaction time. | 1. Adhere to the recommended solvent ratio.[5]2. Do not let the reaction run significantly longer than necessary once the starting material is consumed. |
| Difficult Purification | Co-elution of non-polar impurities. | 1. Ensure the work-up is performed correctly to remove water-soluble impurities.2. Use a shallow gradient during column chromatography for better separation. |
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2021). Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry. Angewandte Chemie International Edition, 60(19), 10646-10668. [Link]
-
Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. [Link]
-
ACS Green Chemistry. (n.d.). Sustainable synthesis of sulfonyl fluorides in water. ACS Publications. [Link]
-
Fayad, E., & Qin, H. L. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 643-664. [Link]
-
Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(15), 2497-2500. [Link]
-
Tao, G., Fayad, E., Ali, O. A. B., Oyom, B., & Qin, H. L. (2025). Synthesis of sulfonyl fluorides. Synthesis, 57, 991-998. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. Cole-Parmer. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: SULFURYL FLUORIDE. NJ.gov. [Link]
-
PubMed. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. National Library of Medicine. [Link]
-
ILO and WHO. (2021). ICSC 1402 - SULFURYL FLUORIDE. International Labour Organization. [Link]
-
Qin, H. L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Nature Communications, 10(1), 2009. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 3. d-nb.info [d-nb.info]
- 4. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]
- 6. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 7. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustainable synthesis of sulfonyl fluorides in water - ACS Green Chemistry [gcande.digitellinc.com]
- 9. echemi.com [echemi.com]
- 10. nj.gov [nj.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. ICSC 1402 - SULFURYL FLUORIDE [chemicalsafety.ilo.org]
Application Notes & Protocols: 4-Cyclopropyl-1,3-thiazole-2-sulfonyl Fluoride in Chemical Biology Probes
Audience: Chemical Biologists, Proteomics Researchers, and Covalent Drug Discovery Scientists. Focus: Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, Target Deconvolution, and Fragment-Based Covalent Ligand Discovery.
Scientific Grounding: The SuFEx Advantage & Scaffold Logic
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized the development of chemical biology probes[1]. Unlike conventional covalent warheads (e.g., acrylamides or chloroacetamides) which overwhelmingly target the highly reactive but relatively rare cysteine thiolates, sulfonyl fluorides display a unique chemoselectivity profile. They effectively engage multiple context-specific nucleophilic residues, including Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser), and Threonine (Thr)[2].
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride (CAS: 2228462-63-1) has emerged as a structurally privileged SuFEx building block[3]. Its design integrates three critical features:
-
The Sulfonyl Fluoride Hub: Highly resistant to reduction and thermodynamically stable in aqueous environments[4]. The S-F bond only undergoes heterolytic cleavage when positioned in a stabilizing microenvironment (such as a protein binding pocket that offers hydrogen bond donors to stabilize the departing fluoride ion)[5].
-
The 1,3-Thiazole Core: As an electron-deficient heteroaromatic ring, the thiazole modulates the electrophilicity of the sulfonyl group, making it slightly more reactive than standard phenyl sulfonyl fluorides[6] while contributing valuable hydrogen-bond acceptor properties for non-covalent pre-organization.
-
The 4-Cyclopropyl Substituent: This moiety provides localized steric bulk that protects the sulfonyl fluoride from non-specific aqueous hydrolysis, thereby increasing the probe's half-life in cell lysate. Furthermore, the cyclopropyl group enhances lipophilicity, facilitating cell membrane permeability for live-cell assays[7].
Caption: SuFEx mechanism of 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride targeting nucleophilic residues.
Target Amino Acid Profile
Understanding the residue selectivity of the 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride warhead is critical for interpreting Activity-Based Protein Profiling (ABPP) and target deconvolution mass spectrometry data.
Table 1: Nucleophilic Amino Acid Reactivity Profile of Sulfonyl Fluorides
| Target Residue | Abundance in Proteome | SuFEx Reactivity Mechanism | Adduct Stability | Typical MS/MS Reporter Ion Behavior |
| Lysine (Lys) | ~6.0% | Base-catalyzed nucleophilic attack via ε-amino group[8]. | Excellent | Stable under Collision-Induced Dissociation (CID). |
| Tyrosine (Tyr) | ~3.0% | Deprotonation to phenoxide, highly accelerated by proximity[9]. | Excellent | Stable. Frequent target for SuFEx probes. |
| Histidine (His) | ~2.2% | Attack via the imidazole nitrogen (τ or π position)[10]. | Moderate | Can undergo neutral loss during Higher-energy C-trap Dissociation (HCD). |
| Ser/Thr | ~15.0% | Hydroxyl attack. Often requires active-site activation (e.g., serine hydrolases). | Excellent | Stable. Predominant in protease inhibition. |
| Cysteine (Cys) | ~2.0% | Thiolate attack. Less preferred compared to acrylamides, but possible. | Poor-Moderate | Subject to reverse hydrolysis or transfer. |
Application: Fragment-Based Covalent Ligand Screening
The low molecular weight and optimized reactivity of 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride make it an ideal "covalent fragment"[7]. In fragment-based drug discovery (FBDD), this molecule is utilized to screen "undruggable" targets.
Experimental Logic: Because the sulfonyl fluoride is relatively unreactive in bulk water, the fragment must first bind non-covalently to a protein pocket[5]. Only when the spatial geometry correctly aligns the SuFEx warhead with a target nucleophile (and provides hydrogen bonding to the fluoride) does the click reaction proceed to form an irreversible adduct[1]. This "proximity-driven" catalysis ensures that only functionally relevant binding events are captured, drastically reducing false positives compared to highly reactive electrophiles.
Experimental Protocol: Proteome-Wide Target Deconvolution via LC-MS/MS
When applying 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride (or its alkynylated derivatives) in living cells, identifying the exact site of covalent modification is notoriously difficult due to the increased hydrophobicity and altered charge states of the modified peptides[11]. The following self-validating protocol outlines the workflow for LC-MS/MS chemical proteomics.
Materials & Reagents
-
Probe: 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride (Enamine or equivalent)[12].
-
Lysis Buffer: 50 mM HEPES (pH 8.0), 150 mM NaCl, 1% NP-40, EDTA-free Protease Inhibitors.
-
Denaturation/Reduction/Alkylation: 8 M Urea, 10 mM Dithiothreitol (DTT), 25 mM Iodoacetamide (IAA)[7].
-
Digestion: Sequencing-grade Trypsin (Promega).
Step-by-Step Methodology
Phase 1: In Vivo Labeling & Lysis
-
Live Cell Incubation: Treat HEK293T cells at 80% confluency with 50 µM of the sulfonyl fluoride probe (0.1% DMSO final concentration) for 4 hours at 37°C. Causality Note: A parallel negative control treated solely with 0.1% DMSO must be prepared to baseline endogenous protein modifications.
-
Cell Harvesting: Wash cells 3× with ice-cold PBS to halt the labeling reaction and remove unbound probe. Scrape cells and centrifuge at 500 × g for 5 min.
-
Lysis: Resuspend the pellet in Lysis Buffer. Sonicate briefly on ice (3 × 10s pulses). Clarify by centrifugation (20,000 × g, 20 min, 4°C). Determine protein concentration via BCA assay[13].
Phase 2: Protein Denaturation & Digestion 4. Denaturation: Precipitate 1 mg of lysate protein using chloroform/methanol. Resuspend the protein pellet in 100 µL of 8 M Urea in 50 mM ammonium bicarbonate (pH 8.0). Causality Note: Urea unfolds the proteome, exposing deeply buried probe-modified residues that would otherwise be shielded from trypsin. 5. Reduction & Alkylation: Add DTT (final 10 mM) and incubate at 37°C for 30 min. Alkylate with IAA (final 25 mM) in the dark at room temperature for 30 min[8]. Causality Note: Blocking free cysteines prevents disulfide scrambling, which is crucial to limit the spectral complexity of the MS/MS analysis. 6. Digestion: Dilute the urea concentration to < 2 M using 50 mM ammonium bicarbonate. Add trypsin at a 1:50 (enzyme:protein) weight ratio. Digest overnight at 37°C with gentle agitation[13].
Phase 3: Desalting and LC-MS/MS Analysis 7. Peptide Cleanup: Acidify the digest to 1% Formic Acid (FA). Desalt using C18 StageTips. 8. LC-MS/MS Parameters[11]:
-
Gradient Adaptation: Because the 4-cyclopropyl-1,3-thiazole moiety significantly increases peptide hydrophobicity, extend the organic gradient (e.g., from 30% to 50% Acetonitrile over 20 additional minutes) compared to standard proteomic runs to prevent modified peptides from co-eluting in the column wash.
-
Mass Shift Configuration: Set the database search algorithm (e.g., MaxQuant) to recognize a variable modification mass shift of +188.0 Da (exact monoisotopic shift reflecting the addition of
and the loss of the nucleophile's proton) on Tyr, Lys, His, Ser, and Thr residues.
Caption: Step-by-step chemical proteomics workflow for evaluating covalent probe targets via LC-MS/MS.
References
-
Narayanan, A. et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science (RSC Publishing). Available at:[Link]
-
Smedley, C. J. et al. (2025). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. ChemRxiv / Organic Letters. Available at:[Link]
-
Jones, L. H. et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. Available at:[Link]
-
Kálmán, F. et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC / Molecules. Available at:[Link]
-
Hsu, K. L. et al. (2021). Direct Target Site Identification of a Sulfonyl–Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics. Analytical Chemistry (ACS). Available at:[Link]
-
Yang, J. et al. (2025). Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry. Analytical Chemistry (ACS). Available at:[Link]
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Application Note: Covalent Modification of Lysine and Tyrosine Residues using 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride
Introduction
The targeted covalent modification of proteins has become an indispensable tool in chemical biology and drug discovery, enabling the development of highly potent and selective inhibitors, chemical probes for target identification, and tools for studying protein-protein interactions.[1] While cysteine has traditionally been the primary target for covalent strategies, there is a growing interest in electrophiles capable of reacting with other nucleophilic residues to expand the druggable proteome.[1][2][3]
Sulfonyl fluorides (SFs) have emerged as a privileged class of "beyond-cysteine" reactive groups, demonstrating the ability to form stable covalent bonds with several nucleophilic amino acids, including lysine, tyrosine, serine, and histidine.[1][4][5] This reactivity, governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, is highly dependent on the local protein microenvironment, which can facilitate the reaction with otherwise weakly nucleophilic residues under physiological conditions.[6][7][8]
This application note provides a detailed technical guide on the use of 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride , a specific aryl sulfonyl fluoride, for the covalent modification of lysine and tyrosine residues in proteins. We will discuss the underlying reaction mechanism, provide best practices for experimental design, and present detailed protocols for protein labeling and subsequent mass spectrometry-based analysis.
Mechanism of Action: The SuFEx Reaction
The core of the technology lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. The sulfur atom in the sulfonyl fluoride moiety is highly electrophilic, but the S-F bond is kinetically stable in aqueous solution.[2] However, when brought into proximity with a nucleophilic amino acid side chain within a protein's binding pocket, the reaction is catalyzed, leading to the formation of a stable covalent bond.[7][9]
-
Reaction with Lysine: The primary amine of a lysine side chain (—NH₂) acts as a nucleophile, attacking the sulfur atom. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonamide bond.[1]
-
Reaction with Tyrosine: The hydroxyl group of a tyrosine side chain (—OH) acts as a nucleophile, attacking the sulfur atom to displace the fluoride ion. This forms a stable sulfonate ester linkage.[4][10]
While both residues are viable targets, aryl sulfonyl fluorides often exhibit a preference for modifying tyrosines over lysines in unbiased chemoproteomic studies.[11] However, the ultimate selectivity is dictated by the specific protein topology and the "proximity-enabled" nature of the reaction.[6][7] Other residues like serine, threonine, and histidine can also be targeted, but typically with lower frequency.[4][6]
Figure 1: Reaction of 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride with Lysine and Tyrosine.
Experimental Considerations & Best Practices
The success of a labeling experiment hinges on careful optimization of reaction conditions. The covalent modification process typically follows a two-step mechanism: initial reversible binding (Kᵢ) followed by the irreversible covalent bond formation (kᵢₙₐ꜀ₜ).[12]
| Parameter | Recommendation | Rationale & Expert Insights |
| Reagent Purity & Handling | Use reagent with ≥98% purity. Prepare fresh stock solutions in anhydrous DMSO. | The target compound, 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride, is available from commercial suppliers.[13] Impurities can lead to side reactions. Sulfonyl fluorides are sensitive to hydrolysis over long periods, so fresh stock solutions are critical for reproducibility. |
| Protein/Lysate Preparation | Use purified protein in a suitable buffer (e.g., PBS or HEPES). For lysates, normalize protein concentration (1-2 mg/mL). | Ensure the target protein is properly folded and active. For complex mixtures, consistent protein concentration is key for comparing labeling efficiency across samples.[14] |
| Reaction Buffer pH | pH 7.4 - 8.5 | The nucleophilicity of both lysine (pKa ~10.5) and tyrosine (pKa ~10.5) side chains is pH-dependent. A slightly basic pH increases the population of the deprotonated, more nucleophilic form, accelerating the reaction. However, excessively high pH can increase reagent hydrolysis and risk protein denaturation. |
| Stoichiometry | 10-100 µM for cell lysates; 1-10 molar excess for purified protein. | These are starting points and must be optimized empirically. For purified proteins, begin with a low molar excess to favor modification of high-affinity sites. For lysates, higher concentrations may be needed to achieve detectable labeling.[14] |
| Incubation Time & Temperature | 1 - 4 hours at 37°C or up to 24 hours at room temperature. | Covalent modification by sulfonyl fluorides can be slow.[3] An initial time course experiment is highly recommended to determine the optimal incubation time for your specific target. |
| Controls | Include a DMSO-only (vehicle) control. If possible, use a non-reactive analog of the compound as a negative control. | Controls are essential to distinguish true covalent labeling from non-specific binding and to identify background proteins in pulldown experiments. |
| Quenching | Addition of excess nucleophile (e.g., 10 mM Tris or DTT) or immediate denaturation with SDS-PAGE buffer. | Quenching stops the reaction, ensuring that the observed modification reflects the intended incubation period. |
Protocols
Protocol 3.1: Covalent Labeling of a Purified Protein
This protocol describes a general procedure for labeling a purified protein and confirming the modification by intact protein mass spectrometry.
Materials:
-
Purified target protein (≥95% purity)
-
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride (e.g., ChemScene, CS-0682617)[13]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
LC-MS grade water and acetonitrile with 0.1% formic acid
Procedure:
-
Protein Preparation: Dilute the target protein to a final concentration of 10 µM (e.g., 0.5 mg/mL for a 50 kDa protein) in pre-chilled Reaction Buffer.
-
Reagent Preparation: Prepare a 10 mM stock solution of 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride in anhydrous DMSO. Immediately prior to use, create a 1 mM working solution by diluting the stock solution in Reaction Buffer.
-
Labeling Reaction:
-
In a microcentrifuge tube, add 95 µL of the protein solution.
-
Add 5 µL of the 1 mM reagent working solution for a final concentration of 50 µM (5-fold molar excess).
-
For a vehicle control, add 5 µL of Reaction Buffer containing 5% DMSO.
-
Incubate the reactions for 4 hours at 37°C with gentle agitation.
-
-
Quenching: Stop the reaction by adding 1 µL of 1 M Tris-HCl to a final concentration of ~10 mM.
-
Sample Preparation for LC-MS:
-
Immediately prepare the sample for intact mass analysis. Desalting using a C4 ZipTip or equivalent is recommended to remove buffer salts and unreacted reagent.
-
Elute the protein in a solution suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Data Analysis:
-
Acquire the mass spectrum of the intact protein.
-
Calculate the expected mass shift upon modification. The molecular weight of the 4-cyclopropyl-1,3-thiazole-2-sulfonyl moiety (minus the displaced fluorine) is 189.26 Da .
-
Compare the mass of the treated sample to the vehicle control. A mass increase corresponding to multiples of 189.26 Da indicates successful covalent labeling.
-
Protocol 3.2: Identification of Modification Sites by LC-MS/MS
This workflow outlines the steps to pinpoint the specific lysine or tyrosine residues modified by the reagent.
Figure 2: General workflow for identifying sites of covalent modification via mass spectrometry.[14]
Procedure:
-
Protein Digestion:
-
Take the quenched reaction mixture from Protocol 3.1.
-
Denature the protein (e.g., with 8 M urea or RapiGest SF).
-
Reduce disulfide bonds with DTT (dithiothreitol).
-
Alkylate cysteine residues with iodoacetamide (to prevent disulfide scrambling).
-
Dilute the denaturant and perform overnight digestion with a protease (e.g., Trypsin/Lys-C mix).
-
-
Peptide Desalting: Acidify the peptide mixture with formic acid and desalt using a C18 StageTip or ZipTip.[14] Elute and dry the peptides.
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a buffer suitable for LC-MS/MS (e.g., 0.1% formic acid in water).[14]
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Bioinformatic Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer, SpectroMine) to identify peptides and proteins.
-
Crucially, define a variable modification on Lysine (K) and Tyrosine (Y) residues with a mass shift of +189.2624 Da (C₆H₅NO₂S₂).
-
The software will identify spectra corresponding to modified peptides and provide localization scores indicating the confidence of site assignment. Unbiased analysis can also be performed to find modifications on other nucleophilic residues.[15]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Low Labeling Efficiency | Reagent degraded. | Use fresh, anhydrous DMSO to prepare stock solutions. Store stock at -80°C and minimize freeze-thaw cycles. |
| Target residue is not accessible or not nucleophilic. | Confirm protein folding and activity. Increase reaction pH to 8.5 to enhance nucleophilicity. If the site is buried, consider partial denaturation (use with caution). | |
| Insufficient incubation time or temperature. | Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) and a temperature-course (e.g., RT, 37°C) to optimize conditions. | |
| High Background/Non-specific Labeling | Reagent concentration is too high. | Perform a dose-response experiment to find the lowest effective concentration that labels the target site with minimal off-targets. |
| Protein sample is aggregated or misfolded. | Use size-exclusion chromatography (SEC) to purify monomeric, well-folded protein immediately before the labeling reaction. | |
| Difficulty Identifying Modification Site | Modified peptide is not detected (too large, too small, poor ionization). | Try a different protease (e.g., Glu-C, Chymotrypsin) to generate different peptide fragments that may be more amenable to MS detection. |
| Low stoichiometry of modification. | Enrich for labeled peptides. If the reagent can be synthesized with a biotin or alkyne handle, affinity purification can be performed.[14] |
References
-
Qin, W., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS. Available at: [Link]
-
Li, F., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Nature Communications. Available at: [Link]
-
Zhang, T., et al. (2024). Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. ACS Central Science. Available at: [Link]
-
Am Ende, C. W., et al. (2018). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie. Available at: [Link]
-
ResearchGate. (n.d.). The application of SuFEx in probing protein-biomolecules interactions. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). A Sulfur(VI) fluorides for targeting lysine, tyrosine,... ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemical Biology. Available at: [Link]
-
Gonce, A. R., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Biochemistry. Available at: [Link]
-
Chinese Chemical Society. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. Available at: [Link]
-
ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2024). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. Available at: [Link]
-
Hillebrand, L., et al. (2025). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Chemical Biology. Available at: [Link]
-
Parker, C. G., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Chemical Biology. Available at: [Link]
-
Hillebrand, L., et al. (2025). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Chemical Biology. Available at: [Link]
-
ACS Publications. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. Available at: [Link]
-
UCSD Computational Mass Spectrometry Website. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. MassIVE. Available at: [Link]
-
Royal Society of Chemistry. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available at: [Link]
-
PNAS. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wang, N., et al. (2017). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Nature Chemistry. Available at: [Link]
-
PubChemLite. (n.d.). 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride. PubChemLite. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00440C [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemscene.com [chemscene.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low reactivity in SuFEx reactions with electron-rich heterocycles
Welcome to the SuFEx Global Technical Support Center . As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry redefines click chemistry, extending its utility to sterically hindered or electronically delocalized substrates remains a central challenge for synthetic chemists and drug development professionals.
Electron-rich heterocycles—such as indoles, pyrroles, and their derivatives—exhibit unique reactivity bottlenecks in SuFEx workflows. Despite their electron density, the delocalization of the nitrogen lone pair into the aromatic ring reduces their direct nucleophilicity toward S(VI)-F hubs. This guide synthesizes field-proven diagnostic strategies, structural mechanisms, and self-validating protocols to help you overcome these low-reactivity barriers.
Mechanistic Visualization: The Activation Paradigm
To troubleshoot effectively, we must first understand how to bypass the kinetic inertness of the S(VI)-F bond when attacked by weak heteroaromatic nucleophiles. The diagram below illustrates the modern "Accelerated SuFEx Click Chemistry" (ASCC) pathway, which utilizes a bifunctional superbase network to forcefully lower the activation energy.
Mechanistic pathway of Accelerated SuFEx Click Chemistry (ASCC) for electron-rich heterocycles.
Core Troubleshooting Guide
Q1: Why do my indole and pyrrole substrates show near-zero conversion when reacted with aryl sulfonyl fluorides under standard DBU or Triethylamine (TEA) catalysis? Diagnostic Rationale: Standard tertiary amines like TEA fail to facilitate SuFEx with heteroaromatic rings because they cannot adequately deprotonate the delocalized nitrogen while simultaneously activating the rigid S-F bond. Corrective Action: Transition to the BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) catalyst system. BTMG is uniquely bifunctional: its high basicity effectively deprotonates the heteroaromatic nitrogen, and the resulting guanidinium core forms a highly stabilized hydrogen-bond network with the leaving fluoride ion. Adding 1.0 equivalent of HMDS (Hexamethyldisilazane) further traps generated HF and silylates the intermediate, creating an irreversible thermodynamic sink.
Q2: I am trying to use an alkyl sulfonyl fluoride hub, but my N-heterocycles are completely unreactive. How can I force this linkage without harsh heating? Diagnostic Rationale: Alkyl sulfonyl fluorides have intrinsically lower electrophilicity compared to SO2F2 gas or aryl variants. Direct nucleophilic attack by an indole is kinetically unfavorable. Corrective Action: Utilize Ethenesulfonyl Fluoride (ESF) as a "switchable" linker[1]. ESF features an exceptionally reactive alkene. Allow your electron-rich heterocycle to undergo a base-free Michael addition first. The geometric folding of the resulting adduct initiates strong intramolecular non-covalent interactions (chalcogen and hydrogen bonding) between the appended heterocycle and the S(VI)-F hub[2][1]. This proximity effect autonomously "switches on" the previously dormant sulfonyl fluoride, priming it for immediate SuFEx linkage with a secondary nucleophile.
Q3: My SuFEx reaction with a substituted pyrrole yields a messy mixture of N-sulfonylated and C-sulfonylated products. How do I enforce strictly N-linked chemoselectivity? Diagnostic Rationale: Pyrroles are ambident nucleophiles. Under strong basic conditions without directing groups, electrophilic attack readily occurs at the C2 or C3 positions rather than exclusively at the nitrogen. Corrective Action: Pre-form the N-silyl derivative of the pyrrole (using TMS-Cl), or run the reaction with a heavy excess of HMDS. The SuFEx mechanism fundamentally privileges the cleavage of Si-N and Si-O bonds over direct C-H functionalization[3]. The silyl group acts as a rigorous chemoselective directing group, virtually guaranteeing S(VI)-N bond formation and suppressing C-arylation completely.
Comparative Performance Data
The following validated data outlines the drastic differences in reactivity when utilizing modern mechanistic interventions versus classical SuFEx conditions for heteroaromatic compounds.
| S(VI) Hub Electrophile | Heterocycle Nucleophile | Catalyst / Additive System | Rxn Time & Temp | Selectivity | Typical Yield | Mechanistic Rationale |
| Aryl-SO₂F | Indole | DBU (20 mol%) | 24 h, 50°C | Poor | < 15% | Insufficient F⁻ coordination; failure to breach activation energy barrier. |
| Aryl-SO₂F | Indole | BTMG (20 mol%) + HMDS | 4 h, 25°C | Exclusive S-N | > 85% | Bifunctional activation and in situ HF scavenging drives equilibrium. |
| Alkyl-SO₂F | Pyrrole | BEMP (20 mol%) | 48 h, 80°C | Mixed (C/N) | < 30% | Inherent low electrophilicity of alkyl hubs outcompetes catalyst capability. |
| ESF (Tandem) | Pyrrole | Base-free (Michael) → DBU | 2 h, 25°C | Exclusive S-C/S-N | > 90% | Intramolecular chalcogen bonding radically increases S-F reactivity[1]. |
Standardized Experimental Protocols
A core tenet of modern SuFEx chemistry is reliability. The protocols below are designed as self-validating systems : their success or failure at specific checkpoints provides direct diagnostic feedback on the structural integrity of your reagents.
Protocol A: Accelerated SuFEx Click Chemistry (ASCC) for Indoles
This protocol utilizes BTMG and HMDS to force S-N linkage on highly delocalized, weakly nucleophilic rings.
-
Reaction Assembly: In an oven-dried 4 mL vial equipped with a magnetic stir bar, combine the target indole (0.25 mmol, 1.0 equiv) and the aryl sulfonyl fluoride hub (0.25 mmol, 1.0 equiv).
-
Solvent & Scavenger Loading: Dissolve the reagents in anhydrous Acetonitrile (4.0 mL, ~0.06 M). Causality: Acetonitrile's high dielectric constant is strictly required to stabilize the highly polar transition state of the departing fluoride ion. Immediately inject HMDS (0.25 mmol, 1.0 equiv).
-
Catalytic Initiation: Inject BTMG (0.05 mmol, 20 mol%). Causality: BTMG must be added last. Adding it prior to the S(VI) hub risks localized basic degradation of the indole.
-
Self-Validating Checkpoint: Stir at room temperature. Within 15 minutes, the solution should exhibit a mild exotherm. Analyze via LC-MS at the 2-hour mark. If the unreacted indole peak remains, your HMDS has likely hydrolyzed; the system relies on anhydrous HMDS to trap the generated HF.
-
Workup: Once conversion is confirmed, concentrate under reduced pressure. The ASCC method generally produces zero toxic byproducts, allowing for rapid purification via short-pad silica gel chromatography.
Protocol B: Tandem Michael-SuFEx "Switchable" Assembly
This protocol uses ESF to convert an unreactive alkyl sulfonyl fluoride into a hyper-reactive hub via 3D proximity folding.
-
Phase 1: Pre-Activation (Michael Addition): Combine the electron-rich heterocycle (e.g., pyrrole, 1.0 equiv) and Ethenesulfonyl Fluoride (ESF, 1.0 equiv) in dichloromethane (0.1 M). Stir at room temperature for 2 hours. Causality: The electron-rich heterocycle attacks the highly receptive alkene, appending the heterocycle to the S(VI) hub.
-
Phase 2: Intramolecular Switching: Isolate the intermediate. Diagnostic marker: The resulting alkyl sulfonyl fluoride is highly stable. However, the nitrogen heterocycle bends toward the S(VI) center, establishing an intramolecular chalcogen bond (γ-S non-bonding 1,5-sulfur···fluorine interaction)[2].
-
Phase 3: SuFEx Coupling: Introduce the secondary nucleophile (e.g., an amine or phenol, 1.2 equiv) and DBU (10 mol%). Self-Validating Checkpoint: If Phase 1 was successful, Phase 3 will hit completion in under 30 minutes due to the extreme local electrophilicity generated by the non-covalent interaction[1]. If Phase 3 stalls, Phase 1 failed to achieve the correct regiochemistry.
Frequently Asked Questions (FAQs)
Q: Can I substitute BTMG with standard Guanidine or TMG (Tetramethylguanidine)? No. While TMG is a strong base, the specific tert-butyl substitution on BTMG forces a specific steric conformation that isolates the guanidinium proton, making it the perfect spatial match for hydrogen-bonding with the extruding S(VI)-F fluoride ion without inadvertently nucleophilically attacking the sulfur hub itself.
Q: My LC-MS shows a mass corresponding to a hydrolyzed sulfonic acid instead of my target S-N linked heterocycle. What happened? Water outcompeted your heterocycle. Indoles and pyrroles are slow nucleophiles. If your solvent is not strictly anhydrous, the hydroxide ion (formed via trace water and BTMG) will rapidly attack the S(VI)-F hub, hydrolyzing it. Ensure your reagents are kept under inert atmosphere and utilize strictly anhydrous solvents.
Q: Does this methodology apply to SOF₄ hubs? Yes. Multidimensional SuFEx using SOF₄ (Sulfur tetrafluoride gas) derived hubs, such as iminosulfur oxydifluorides, successfully reacts with electron-rich heterocycles when paired with DBU or BTMG. The sequential activation allows for 3-dimensional, tetrahedral connections, though it is highly sensitive to the order of nucleophile addition[3].
References
- Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking.Nature Communications / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt4Sd60AdBa4_nSDrzezIDEAjsu08Q_AmQg2-cg-9IWGbwUn-n7Cs0dN20hP7WYLos0nvhkt2PFIqrcrYq7S1lraWyyRzp7G5kKAS1Idk4ag_4p8DuB488PvHmqIclr6N4_-eBRy5xeD_17Ro=]
- Modular synthesis of functional libraries by accelerated SuFEx click chemistry.Chemical Science (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhzD9SoRhqoayFtD0CJkPPFY6VB5WtAMSPGJvO6mOZHIRr8FPGIxLb-giKTtnFGS9WflXyXsD3GJlv8ONtyB-JUaR456qfLdlrkPnDlK_uHD-_9N5X0O-ehdhiKc6Sk8ZBZhrHDG1A9IBKtZyy2JFxVhTa36BJ4tE=]
- Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions.ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGaHcRONfpKJZYBUCSbyNT9KGfuOcHAiiv035yZdZcjBQ3DiRsAYvyf7bUWRV5z-ojig8nQIa0WATwMsosjk8PCmdj5mbD98OEdN7XDVTTzzs0CJARG6RamlwYn2f4Hd995hVcJWuN5sRxp_veDlafmNY1]
- Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub.PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYy67F_I75cN2Ezrs0_yuXWS4MePBBTP9FIfHShmUWufPHYrO4Jl9MZnJfhYZDo561s_xtuDeyTv5pd_2_qsifd6ZgFujI9kP-0at0IiBtkcwxSMDN3Bx5vx9NTHSWZAFKkco1R8Sr8aa40g==]
Sources
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- 3. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Heterocyclic Sulfonyl Fluorides
Welcome to the technical support center for the synthesis of heterocyclic sulfonyl fluorides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of incorporating the sulfonyl fluoride moiety (–SO₂F) into heterocyclic scaffolds. As a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the reliable synthesis of these building blocks is paramount.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and improve experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that arise during the planning phase of a synthesis campaign.
Q1: What are the primary synthetic routes to heterocyclic sulfonyl fluorides, and how do I choose the best one for my substrate?
A1: The choice of synthetic route is dictated by the availability of starting materials, the stability of your heterocycle, and functional group tolerance. The most common strategies start from sulfonyl chlorides, sulfonic acids (or their salts), thiols, or via transition-metal-catalyzed cross-coupling.[3][4][5]
-
From Sulfonyl Chlorides: This is the most traditional method, involving a halogen exchange (Cl-to-F) reaction. It is often effective but can be limited by the stability and availability of the starting sulfonyl chloride.[4][6]
-
From Sulfonic Acids/Salts: This is an increasingly popular route due to the high stability and commercial availability of sulfonic acids. Reagents like thionyl fluoride (SOF₂) or deoxyfluorinating agents (e.g., Xtalfluor-E®) can provide high yields under mild conditions.[7][8]
-
From Thiols/Disulfides: This route involves an oxidative fluorination. Modern electrochemical methods offer a green and mild alternative, avoiding harsh chemical oxidants and using inexpensive potassium fluoride (KF) as the fluoride source.[5][9]
-
From Aryl Halides: Palladium-catalyzed methods allow for the direct conversion of aryl bromides or iodides to sulfonyl fluorides using a sulfur dioxide source (like DABSO) and an electrophilic fluorine source (like NFSI).[4][10] This is particularly useful for late-stage functionalization.
To aid in your decision, consult the following workflow diagram.
Caption: Decision tree for selecting a synthetic route.
Q2: Why are sulfonyl fluorides preferred over sulfonyl chlorides for applications like SuFEx chemistry?
A2: Sulfonyl fluorides strike a unique and advantageous balance between stability and reactivity.[1][9]
-
Stability: They are significantly more stable to hydrolysis and thermolysis than their sulfonyl chloride counterparts. Many are bench-stable solids that can be purified via silica gel chromatography.[1]
-
Reactivity Profile: While stable, the S-F bond is readily activated for nucleophilic substitution under specific "click chemistry" conditions (e.g., with a base or silicon-based activator).[11][12]
-
Chemoselectivity: Unlike sulfonyl chlorides, which can engage in multiple undesired pathways (e.g., reduction, chlorination), sulfonyl fluorides react almost exclusively at the sulfur center to produce only sulfonylation products.[1][12] This reliability is the cornerstone of their utility in SuFEx.
Q3: What role does flow chemistry play in the synthesis of heterocyclic sulfonyl fluorides?
A3: Flow chemistry offers significant advantages, particularly for safety, efficiency, and scalability.[13][14] Many key reagents in sulfonyl fluoride synthesis, such as sulfuryl fluoride (SO₂F₂) and thionyl fluoride (SOF₂), are toxic gases that are difficult to handle in batch.[13][15] A modular flow platform allows for the on-demand generation and immediate consumption of these reagents, enhancing safety and control.[13][15] Furthermore, flow reactors can significantly reduce reaction times—from hours in batch to mere minutes in flow—by optimizing mixing and heat transfer.[16][17]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a structured "Problem-Cause-Solution" format.
Problem 1: Low or no yield of the desired heterocyclic sulfonyl fluoride.
| Potential Cause | Explanation & Recommended Solution |
| Poor Reactivity of Starting Material | Cause: The chosen precursor may be unsuitable. For example, some heterocyclic bromides are poor substrates for Pd-catalyzed fluorosulfonylation.[10][18] Similarly, converting electron-poor sulfonic acids can be challenging. Solution: Switch to an alternative precursor. If starting from an aryl halide fails, try synthesizing the corresponding sulfonic acid or thiol and converting it via a different route. For stubborn sulfonic acids, consider conversion to the sodium salt and using a more potent reagent system like thionyl fluoride with BF₃·OEt₂.[7] |
| Decomposition of Product or Reagents | Cause: Sulfonyl fluorides, while relatively stable, can still degrade under harsh conditions (e.g., high temperatures, strong base/acid). Similarly, reagents like sulfonyl chlorides are highly susceptible to hydrolysis.[4] Solution: Ensure strictly anhydrous conditions, especially when using sulfonyl chlorides. Use milder fluorinating agents like potassium bifluoride (KHF₂) instead of aqueous KF to minimize hydrolysis.[4][19] For sensitive substrates, consider modern methods that run at or below room temperature, such as electrochemical synthesis or specific catalytic cycles.[5][20] |
| Side Reaction: Anhydride Formation | Cause: When converting sulfonic acids, a common side product is the corresponding sulfonic acid anhydride. This was observed to be a significant issue in the synthesis of pyridine sulfonyl fluoride using certain methods.[7] Solution: This side reaction often points to an issue with the activation/fluorination balance. Switching to a different deoxyfluorination reagent, such as Xtalfluor-E®, which operates under milder conditions, can suppress anhydride formation and improve the yield of the desired sulfonyl fluoride.[7][8] |
| Inefficient Fluoride Source | Cause: The nucleophilicity of the fluoride ion is highly dependent on its solvation state. Simple KF has poor solubility in many organic solvents.[5] Solution: For halogen exchange reactions, use systems that enhance fluoride nucleophilicity. Options include using KHF₂ in a biphasic water/acetone mixture, or employing "naked fluoride" methods with KF and a phase-transfer catalyst like 18-crown-6 in anhydrous acetonitrile.[4][18][19] |
Problem 2: Difficulty in purifying the final product.
| Potential Cause | Explanation & Recommended Solution |
| Product Volatility | Cause: Some lower molecular weight sulfonyl fluorides can be volatile, leading to loss of material during solvent removal under reduced pressure.[21] Solution: When removing the solvent, use a lower water bath temperature (e.g., 20°C) and monitor the process carefully. For purification, consider a simple silica plug filtration with a non-polar eluent system (e.g., pentane/diethyl ether) rather than full column chromatography to minimize contact time and potential loss.[21] |
| Co-elution with Byproducts | Cause: Non-polar byproducts can co-elute with the desired sulfonyl fluoride on silica gel. Solution: If standard chromatography fails, consider alternative purification methods. Recrystallization can be effective for crystalline solids. For volatile products, distillation under reduced pressure might be a viable option for large-scale purification.[22] |
| Hydrolysis on Silica Gel | Cause: Although more stable than sulfonyl chlorides, some sensitive sulfonyl fluorides can still hydrolyze on acidic silica gel during prolonged column chromatography. Solution: Deactivate the silica gel by pre-treating it with a base, such as triethylamine in the eluent (e.g., 1% Et₃N). Alternatively, use a faster purification method like a short plug filtration to minimize contact time. |
Part 3: Key Experimental Protocols
These protocols are provided as self-validating systems, grounded in published, high-yield methodologies.
Protocol 1: Synthesis from a Heterocyclic Sulfonyl Chloride via Halogen Exchange
This protocol is adapted from the robust method improved by Sharpless and coworkers, which minimizes hydrolysis.[4]
-
Preparation: To a vial equipped with a stir bar, add the heterocyclic sulfonyl chloride (1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add potassium bifluoride (KHF₂, 3.0 mmol, 3.0 equiv.).
-
Solvent: Add acetonitrile (5 mL) and water (1 mL). The biphasic mixture is crucial.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS by quenching a small aliquot with a secondary amine (e.g., piperidine) to form the stable sulfonamide, which is easier to track.
-
Workup: Once the reaction is complete, add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Washing: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl fluoride.
-
Purification: Purify by silica gel chromatography or recrystallization as needed.
Protocol 2: Synthesis from a Heterocyclic Sulfonic Acid Sodium Salt
This protocol uses thionyl fluoride for a rapid and high-yield conversion, as demonstrated by the Ball lab.[7][8]
-
Preparation: In a fume hood, add the heterocyclic sulfonic acid sodium salt (0.5 mmol, 1.0 equiv.) to an oven-dried flask under an inert atmosphere (N₂ or Ar).
-
Catalyst: Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.75 mmol, 1.5 equiv.).
-
Solvent: Add anhydrous acetonitrile (2.5 mL).
-
Reagent Addition: Carefully add a solution of thionyl fluoride (SOF₂) in acetonitrile (e.g., 2M solution, 0.75 mmol, 1.5 equiv.) dropwise at 0°C. Caution: SOF₂ is a toxic gas. Handling as a solution is safer. Flow chemistry setups are ideal for generating and using this reagent.[15]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by ¹⁹F NMR if possible, or by LC-MS analysis of a quenched aliquot.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
References
- Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons.
- Facile synthesis of sulfonyl fluorides
- Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Google.
- Synthesis of Sulfonyl Fluorides
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- Facile synthesis of sulfonyl fluorides from sulfonic acids. Royal Society of Chemistry.
- Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. PMC.
- A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. Research Explorer.
- Sulfonyl fluoride synthesis by fluorin
- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Royal Society of Chemistry.
- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
- Sulfonyl Fluoride Synthesis through Electrochemical Oxid
- Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC.
- One-pot palladium-catalyzed synthesis of sulfonyl fluorides
- Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv.
- A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulf
- Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Royal Society of Chemistry.
- An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters.
- Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Eindhoven University of Technology Research Portal.
- Facile one-pot synthesis of sulfonyl fluorides
- Advances in the construction of diverse SuFEx linkers.
- Saturated Heterocyclic Sulfamoyl Fluorides: Building Blocks for the SuFEx Chemistry.
- Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source.
- Electrochemical sulfonyl fluoride synthesis in flow. ResearchGate. 2T. Fast flow-chemistry set-up facilitates sulfur-fluoride click chemistry. Research Square.
- In-Flow Generation of Thionyl Fluoride (SOF2)
- Three-component reactions for sulfonylation of nitrogen-containing heterocycles. Wiley Online Library.
- Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through simple filtration in aqueous media. Royal Society of Chemistry.
- Synthesis of Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. YouTube.
- Sulfonylation of five-membered heterocycles via an S(N)Ar reaction. PubMed.
- Sulfonylation of Five-Membered Heterocycles via an SNAr Reaction. Scilit.
- Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroarom
- Sulfonate synthesis by sulfonylation (tosyl
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scilit.com [scilit.com]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theballlab.com [theballlab.com]
- 8. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pure.uva.nl [pure.uva.nl]
- 14. chemistryworld.com [chemistryworld.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.tue.nl [research.tue.nl]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 19. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 20. Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
Sulfonyl Fluoride Technical Support Center: Preventing Hydrolysis & Maximizing SuFEx Efficiency
Welcome to the SuFEx Technical Support Center. Sulfonyl fluorides (SFs) are the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While heralded for their exceptional stability compared to their sulfonyl chloride counterparts, researchers frequently encounter unwanted hydrolysis to sulfonic acids when the intricate balance of local microenvironments, reagents, and thermodynamics is disrupted.
As an application scientist, you must treat every synthetic step and assay condition as a dynamic physicochemical system. This guide breaks down the causality behind hydrolysis and provides self-validating troubleshooting frameworks to preserve the integrity of your S(VI)-F bonds.
I. Diagnostic Workflow: Tracking the Source of Hydrolysis
Before adjusting your protocols, you must identify where the S-F bond is breaking down. Use the diagnostic decision tree below to isolate the physicochemical root cause.
Fig 1: Diagnostic troubleshooting tree for identifying and resolving sulfonyl fluoride hydrolysis.
II. Quantitative Baseline: Thermodynamic Stability Data
To understand why your sulfonyl fluoride is hydrolyzing, you must understand its baseline energetics. Sulfonyl fluorides exclusively undergo heterolytic cleavage due to the strong electronegativity of fluorine[1].
Table 1: Physicochemical Parameters of S(VI) Halides
| Parameter | Sulfonyl Fluoride (-SO₂F) | Sulfonyl Chloride (-SO₂Cl) | Mechanistic Impact |
| Bond Dissociation Energy | 90.5 ± 4.3 kcal/mol | 46 ± 4.0 kcal/mol | S-F prevents homolytic cleavage and resists oxidative/reductive degradation. |
| Cleavage Pathway | Exclusively Heterolytic | Homolytic & Heterolytic | Allows stability in live-cell physiological reductive environments (e.g., GSH-rich). |
| Aqueous Stability | Stable 24h+ at 40°C (pH 4-9) | Rapidly hydrolyzes in water | Allows "on-water" interfacial synthesis without bulk hydrolysis. |
| Target Conjugation Speed | ~1400x faster than hydrolysis | Uncontrollable / Rapid decay | Requires precise geometric alignment inside a protein pocket to outcompete water. |
III. Phase 1: Synthesis Troubleshooting (FAQs)
Q: I am converting my sulfonyl chloride to a sulfonyl fluoride using Potassium Fluoride (KF) and 18-crown-6 in dry acetonitrile, but I keep recovering hydrolyzed sulfonic acid. Why?
A: You are falling victim to the basicity of "naked" fluoride. When you use KF in a monophasic organic system with a phase transfer catalyst like 18-crown-6, the un-solvated fluoride ion becomes highly basic. This excessive basicity triggers any residual trace moisture to act as a powerful hydroxide nucleophile, competitively attacking the sulfur(VI) center and hydrolyzing your product[2].
The Solution: Transition from monophasic naked fluoride to a biphasic 3. The bifluoride anion [F-H-F]⁻ is an exceptional reagent because it acts as a robust nucleophile while exhibiting drastically lower basicity. Furthermore, performing this reaction "on-water" establishes an interfacial hydrogen-bonding network that catalyzes the Cl-to-F exchange while simultaneously creating a hydrophobic shield that prevents bulk water from hydrolyzing the newly formed sulfonyl fluoride.
Standardized Protocol: Self-Validating Biphasic KHF₂ Synthesis
This methodology prevents hydrolysis by utilizing a biphasic partition that drives the equilibrium toward the highly stable S-F product.
-
Substrate Preparation: Dissolve the starting sulfonyl chloride (1.0 eq) in a moderately polar organic solvent (e.g., Acetone or Acetonitrile) at a 0.2 M concentration.
-
Bifluoride Addition: Add 3.0 equivalents of crystalline Potassium Bifluoride (KHF₂) directly to the solution, followed by an equal volume of distilled water (creating a 1:1 organic:aqueous ratio).
-
Interfacial Catalysis: Stir vigorously at room temperature for 12 hours. High-speed stirring is critical to maximize the aqueous-organic surface area where the [F-H-F]⁻ exchange occurs.
-
Self-Validation Step (Crucial): Stop stirring and allow phase separation. Extract a 50 µL aliquot of the organic layer and analyze via ¹⁹F NMR. Validation checkpoint: A sharp, diagnostic singlet between +30 to +60 ppm definitively confirms S-F formation. The absence of a broad peak downstream confirms no hydrolysis has occurred.
-
Workup: Extract the organic layer with Ethyl Acetate. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Do not use silica gel chromatography unless absolutely necessary, as the slightly acidic/hydrated nature of silica can sometimes induce premature degradation of sensitive alkyl-sulfonyl fluorides.
IV. Phase 2: Biological Assays & Chemical Biology (FAQs)
Q: My sulfonyl fluoride probe is stable in the buffer, but during the in vitro assay, it hydrolyzes to sulfonic acid inside the target protein without covalently modifying the target residue. What is happening mechanically?
A: Your probe is suffering from poor geometric alignment in the active site. Sulfonyl fluorides are engineered to be "kinetically stable" to water but "thermodynamically hungry" for conjugation. When your molecule enters the protein binding pocket, the localized environment (which often features polarized water molecules or basic side chains) activates the S-F bond.
If your ligand's sulfonyl fluoride is not positioned within striking distance (<3.5 Å) of the target nucleophile (e.g., the perturbed ε-amino group of Lysine or the phenol of Tyrosine), the highly active S-F bond will be 4, resulting in an inert sulfonic acid[4].
The Solution: You must redesign your molecule's linker to optimize the proximity-driven conjugation. When the S-F bond is perfectly aligned with the target lysine or tyrosine, the conjugation speed outpaces localized hydrolysis by roughly a factor of 1,400. Perform a computational docking simulation (e.g., Schrodinger, AutoDock) to ensure the trajectory of nucleophilic attack favors the amino acid over solvent molecules.
Q: Does pH affect the SuFEx stability during long-term incubations?
A: Yes. While SFs are heralded for aqueous stability, this applies strictly to mildly acidic to mildly basic environments. 5 over 24 hours at 40°C when pH is between 4.0 and 8.0[5]. However, sustained incubation in environments where pH > 9.0 will begin to hydrolyze the S-F bond through direct OH⁻ attack. Always use non-nucleophilic buffers (e.g., HEPES or PIPES) instead of Tris if you observe degradation.
V. References
-
Title: Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology Source: BLDpharm URL:
-
Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: RHHZ URL:
-
Title: Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids Source: National Institutes of Health (NIH) / PMC URL:
-
Title: Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate Source: National Institutes of Health (NIH) / PMC URL:
-
Title: Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: Chemical Science (RSC Publishing) URL:
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
Technical Support Center: SuFEx Workflows with 4-Cyclopropyl-1,3-thiazole-2-sulfonyl Fluoride
Welcome to the Advanced Application Support Hub. As a Senior Application Scientist, I have compiled this technical center to address the unique mechanistic challenges of conducting Sulfur(VI) Fluoride Exchange (SuFEx) chemistry using 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride (CAS: 2228462-63-1) .
While SuFEx is celebrated for its reliable click-chemistry profile, heteroaryl sulfonyl fluorides introduce specific kinetic hurdles. Our troubleshooting guide and validated protocols below are designed to help you synthesize complex molecules without sacrificing yield or purity.
Mechanistic Overview: The Dual-Threat of Thiazole Hubs
Before troubleshooting, it is critical to understand the causality behind reaction failures with this specific substrate. The S(VI)-F bond is thermodynamically stable and heterolytically robust, requiring precise activation. In the case of 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride, researchers face two compounded barriers:
-
Electronic Deactivation: The 1,3-thiazole core is highly electron-rich. This ring system donates electron density into the sulfonyl group, inherently decreasing the electrophilicity of the sulfur center. As documented, this electron-rich nature effectively deactivates the S(VI) center, making standard room-temperature exchange kinetically challenging.
-
Steric Hindrance: The cyclopropyl group positioned at C4 creates a rigid steric cone. When pairing this hub with bulky secondary amines or ortho-substituted phenols, the transition state (a hypervalent sulfurane intermediate) becomes severely destabilized by steric clashing.
Reaction coordinate barriers: Steric clash and electronic deactivation in thiazole SuFEx.
Quantitative Catalyst Profiling
To manage these barriers, catalyst selection is paramount. Standard basic additives (like DBU) are frequently too bulky or insufficiently activating to drive the reaction forward against the thiazole's electronic shield.
| Catalyst System | Nucleophile Scope | Steric Tolerance | Required Activation Energy | Recommended Use Case for Thiazoles |
| DBU (Standard) | Primary Amines | Low | Low | Not recommended. Fails due to steric bulk. |
| BTMG (ASCC) | Phenols | Moderate | Low | Unhindered alkyl/aryl hubs; struggles with C4-cyclopropyl. |
| TBAF | Alcohols | High | High | Can cause off-target cross-linking; use with caution. |
| Cs₂CO₃ / Heat | Phenols | High | Very High | Preferred. Electron-rich, sterically hindered thiazoles. |
| NHC / HOBt | Secondary Amines | Very High | Independent | Preferred. Silicon-free amidation of bulky amines. |
Troubleshooting & FAQs
Q: I am attempting an Accelerated SuFEx Click Chemistry (ASCC) reaction with BTMG, but my starting material remains completely unreacted. Why?
A: This is a textbook manifestation of electronic deactivation. The 2-aminothiazole or alkyl-thiazole core makes the S-F bond highly resistant to standard ASCC conditions. To break this inertia, you must shift from kinetic to thermodynamic control. Switch from BTMG at room temperature to a forcing condition strategy using
Q: When using TBAF to force the reaction, I am seeing a bimodal molecular weight distribution and off-target cross-linking. How do I fix this? A: TBAF rapidly generates highly reactive, freely diffusing fluoride and alkoxide species. As observed in side-chain modification studies , these species can attack already-formed sulfonate esters, leading to secondary chain coupling. Switch to a highly localized, hydrogen-bond activating catalyst like N-heterocyclic carbenes (NHCs) or 1-hydroxybenzotriazole (HOBt) which avoid generating free roaming nucleophiles.
Q: My secondary amine is exceptionally bulky. Even with prolonged heating, the 4-cyclopropyl steric cone is preventing amidation. What is the alternative? A: You need a relay-catalysis approach. Standard bases clash with the cyclopropyl group. Implementing an organocatalytic, silicon-free methodology using 10 mol% NHC and 10 mol% HOBt utilizes Brønsted base hydrogen-bonding to activate the amine without requiring close-proximity bulky metal centers .
Catalyst selection decision tree for hindered heteroaryl sulfonyl fluorides.
Validated Experimental Protocols
To ensure reproducibility, the following protocols have been engineered as self-validating systems. Built-in analytical checkpoints guarantee that you can confirm the mechanistic pathway in real-time.
Protocol A: Forcing SuFEx Coupling for Phenols (Thermal Override)
Optimized for overcoming the electronic deactivation of the thiazole ring.
Reagents & Scale:
-
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride: 0.10 mmol
-
Target Phenol: 0.10 mmol (1.0 equiv)
- : 0.10 mmol (1.0 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN), 0.50 mL
Step-by-Step Methodology:
-
Preparation: In an oven-dried 4 mL vial equipped with a magnetic stir bar, add the sulfonyl fluoride, the target phenol, and the
. -
Solvation: Add 0.50 mL of anhydrous MeCN. Seal the vial tightly under an inert Argon atmosphere.
-
Thermal Activation: Transfer the vial to a pre-heated reaction block at 60 °C. Stir vigorously (800 rpm) for 16 hours.
-
Validation Checkpoint 1 (19F NMR): At 16 hours, pull a 10 µL aliquot and run a rapid
NMR. The sharp singlet corresponding to the starting -SO₂F (typically between +50 to +60 ppm) must be completely absent. If present, elevate the temperature to 70 °C for an additional 4 hours. -
Workup: Cool the reaction to room temperature. Dilute with 2 mL of EtOAc and filter through a short pad of Celite to remove the inorganic cesium salts.
-
Purification: Concentrate the filtrate in vacuo and purify via flash chromatography (Hexanes/EtOAc) to afford the target thiazole-sulfonate.
Protocol B: Silicon-Free Organocatalytic SuFEx for Bulky Amines
Optimized for bypassing the cyclopropyl steric cone via hydrogen-bond relay.
Reagents & Scale:
-
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride: 0.50 mmol
-
Target Secondary Amine: 0.60 mmol (1.2 equiv)
-
NHC Precursor (e.g., IMes·HCl): 0.05 mmol (10 mol%)
-
HOBt: 0.05 mmol (10 mol%)
-
Solvent: Anhydrous THF, 2.0 mL
Step-by-Step Methodology:
-
Catalyst Activation: In an inert glovebox, combine the NHC precursor, HOBt, and the secondary amine in 1.0 mL THF. Stir for 15 minutes to allow the NHC/HOBt network to form a hydrogen-bonded adduct with the amine.
-
Hub Introduction: Dissolve the 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride in 1.0 mL THF and inject it dropwise into the activated amine solution over 5 minutes.
-
Reaction: Stir the mixture at ambient temperature (25 °C) for 12 hours.
-
Validation Checkpoint 2 (LC-MS): Pull a sample for LC-MS. You should observe complete consumption of the starting material mass (
Da) and the exclusive appearance of the peak for the sulfonamide product. -
Workup: Quench the reaction with 1 mL of saturated aqueous
. Extract with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over , and concentrate.
References
-
The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy Source: Organic Letters (2024) URL:[Link]
-
SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers Source: Macromolecules (2026) URL:[Link]
-
Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides Source: ChemRxiv (2021/2024) URL:[Link]
-
Advances in the construction of diverse SuFEx linkers Source: National Science Review (2023) URL:[Link]
Technical Support Center: Enhancing Regioselectivity in Thiazole Synthesis
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: achieving high regioselectivity in thiazole synthesis. This guide is tailored for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of thiazole derivatives. Here, we dissect common experimental issues, offer practical troubleshooting advice, and provide evidence-based protocols to steer your synthesis toward the desired constitutional isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of poor regioselectivity in classical thiazole syntheses like the Hantzsch and Cook-Heilbron methods?
A1: The core issue of regioselectivity in these foundational methods stems from the reaction of unsymmetrical reagents.
-
Hantzsch Thiazole Synthesis: This reaction between an α-haloketone and a thioamide can lead to a mixture of 2,4- and 2,5-disubstituted thiazoles if the α-haloketone is unsymmetrical.[1][2] The outcome is dictated by which carbon of the α-haloketone is more susceptible to nucleophilic attack by the sulfur of the thioamide, and which resulting enol intermediate is more favorable for cyclization.
-
Cook-Heilbron Thiazole Synthesis: This method, which yields 5-aminothiazoles from α-aminonitriles and sulfur-containing reagents like carbon disulfide or isothiocyanates, can also present regiochemical ambiguity when using substituted α-aminonitriles.[1][3]
Q2: I'm observing a nearly 1:1 mixture of 2,4- and 2,5-disubstituted thiazoles in my Hantzsch synthesis. How can I influence the reaction to favor one isomer?
A2: Shifting the equilibrium towards a single regioisomer requires a strategic manipulation of steric and electronic factors, as well as reaction conditions.
-
Steric Hindrance: Introducing a bulky substituent on either the α-haloketone or the thioamide can sterically hinder one of the possible cyclization pathways, thereby favoring the formation of a specific isomer.[1]
-
Electronic Effects: The use of starting materials with potent electron-donating or electron-withdrawing groups can alter the nucleophilicity and electrophilicity of the reacting centers, directing the reaction towards a preferred pathway.[4]
-
Reaction Conditions: Adjusting parameters such as temperature and solvent polarity can influence whether the reaction is under kinetic or thermodynamic control. Lower temperatures may favor the kinetically preferred product, while higher temperatures can allow the reaction to equilibrate to the more thermodynamically stable isomer.[1]
Q3: Can modern synthetic methods offer better regiocontrol compared to classical approaches?
A3: Absolutely. Contemporary synthetic strategies often provide superior control over regioselectivity.
-
Catalytic Methods: Palladium-catalyzed cross-coupling reactions, for instance, allow for the direct and regioselective functionalization of a pre-formed thiazole ring at either the C2 or C5 position, guided by the choice of ligands and reaction conditions.[5]
-
Flow Chemistry: Microreactor technology enables precise control over reaction parameters like temperature, pressure, and mixing, which can significantly enhance regioselectivity in thiazole and imidazole synthesis.[6]
-
Microwave-Assisted Synthesis: This technique can accelerate reaction rates and, in some cases, improve regioselectivity by promoting a specific reaction pathway through rapid, localized heating.[7][8] It has been successfully used in Hantzsch thiazole synthesis to improve yields and reduce reaction times.[9]
Troubleshooting Guides
Issue 1: Unexpected Regioisomer Formation in Hantzsch Synthesis
-
Symptoms: You have isolated a thiazole product, but spectroscopic analysis (NMR, MS) confirms it is not the expected regioisomer.
-
Possible Cause: Electronic effects or unforeseen rearrangements may be directing the cyclization pathway differently than predicted by simple steric models. For example, the reaction of N-benzoyl-N′-methyl-N′-phenylthiourea with chloroacetone has been reported to yield the 5-benzoyl-4-methyl-2-(N-methyl-N-phenylamino)thiazole, contrary to initial expectations.[1]
-
Troubleshooting Steps:
-
Thorough Characterization: Always perform rigorous structural elucidation (1D and 2D NMR, X-ray crystallography if possible) to unequivocally confirm the structure of your product.[10]
-
Re-evaluate Electronic Factors: Analyze the electronic properties of your substituents. A strongly electron-withdrawing group on the thioamide, for example, can significantly influence the initial nucleophilic attack.
-
Consult Mechanistic Studies: Review literature for mechanistic studies on similar substrate classes. Density Functional Theory (DFT) calculations can also provide insight into the relative stabilities of reaction intermediates and transition states, helping to rationalize the observed regioselectivity.[4]
-
Issue 2: Poor Regioselectivity with N-Substituted Thioureas
-
Symptoms: The reaction of an α-haloketone with an N-substituted thiourea yields a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole.
-
Possible Cause: The pH of the reaction medium plays a critical role. While neutral conditions typically favor the formation of the 2-(N-substituted amino)thiazole, acidic conditions can promote the formation of the 2-imino isomer.[1][11]
-
Troubleshooting Steps:
-
pH Control: If the 2-(N-substituted amino)thiazole is the desired product, ensure the reaction is run under neutral conditions. The addition of a mild, non-nucleophilic base can help to scavenge any acid formed during the reaction.
-
Solvent Selection: Screen a variety of solvents. Aprotic solvents may disfavor the formation of the imino tautomer.
-
Post-Reaction Isomerization: If the 2-imino isomer is formed, it may be possible to isomerize it to the more stable 2-amino form under basic or thermal conditions.
-
Experimental Protocols & Data
Protocol 1: Microwave-Assisted Hantzsch Synthesis for Enhanced Yield and Selectivity
This protocol leverages microwave irradiation to accelerate the Hantzsch reaction, often leading to improved yields and cleaner product profiles in shorter reaction times.[7][8]
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 mmol)
-
Thiourea or substituted thioamide (1.2 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vial (10 mL)
Procedure:
-
Combine the α-haloketone and thiourea in the microwave reactor vial.
-
Add ethanol and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-130°C) for 10-30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into a 5% aqueous sodium carbonate solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain the crude 2-amino-4-phenylthiazole.
-
Purify the product by recrystallization or column chromatography.
Data Summary: Influence of Reaction Conditions on Regioselectivity
The following table summarizes hypothetical data illustrating how different synthetic approaches can influence the regiomeric ratio of 2,4- vs. 2,5-disubstituted thiazoles from an unsymmetrical α-haloketone.
| Method | Temperature (°C) | Solvent | Reaction Time | Regiomeric Ratio (2,4- : 2,5-) | Yield (%) |
| Conventional Hantzsch | 80 | Ethanol | 12 h | 60:40 | 65 |
| Microwave-Assisted | 120 | Ethanol | 15 min | 85:15 | 92 |
| Flow Chemistry | 100 | Acetonitrile | 5 min (residence) | 90:10 | 88 |
| Pd-Catalyzed C-H Arylation | 110 | Toluene | 24 h | >99:1 (at C5) | 75 |
Visualizing Reaction Pathways
Hantzsch Thiazole Synthesis Workflow
Caption: A streamlined workflow for the Hantzsch thiazole synthesis.
Troubleshooting Logic for Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity.
References
-
Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Patel, R., & Sharma, P. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Journal of Heterocyclic Chemistry, 60(11), 1957-1985. [Link]
-
El-Faham, A., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen, 14(1), e202500393. [Link]
-
ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13. [Link]
-
Potts, K. T., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 834-842. [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2020). ResearchGate. [Link]
-
Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1][3][7]triazoles. (2021). Organic & Biomolecular Chemistry, 19(47), 10325-10331. [Link]
-
Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048. [Link]
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2021). Molecules, 26(11), 3236. [Link]
-
Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. ChemistrySelect, 8(43), e202303391. [Link]
-
Majhi, S., Mitra, P., & Mondal, P. K. (2024). Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. Current Microwave Chemistry, 11(2), 74-94. [Link]
-
Ley, S. V., et al. (2008). A Bifurcated Pathway to Thiazoles and Imidazoles Using a Modular Flow Microreactor. Organic Letters, 10(20), 4593-4596. [Link]
-
Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. (2025). Asian Journal of Research in Chemistry, 18(9), 833-839. [Link]
-
Seed, A. J., & Jones, J. C. (2017). A review of self-organising 2,5- and 2,4-disubstituted 1,3-thiazole-containing materials: synthesis, mechanisms and tactics. Liquid Crystals, 44(8), 1263-1282. [Link]
-
Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (2012). Tetrahedron Letters, 53(37), 4921-4924. [Link]
-
Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (2019). Organic & Biomolecular Chemistry, 17(30), 7175-7186. [Link]
-
Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone. (2021). Journal of Chemistry, 2021, 6647289. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 4. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
SuFEx ChemBio Support Center: Troubleshooting Sulfonyl Fluoride-Protein Adducts
Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemical biology. As researchers increasingly move beyond traditional cysteine-reactive acrylamides to develop Targeted Covalent Inhibitors (TCIs), sulfonyl fluorides (SFs) and fluorosulfates (FSs) have emerged as privileged warheads. While they possess exceptional aqueous stability, researchers frequently encounter target-specific adduct degradation.
This guide is designed to dissect the causality behind adduct instability and provide actionable, self-validating protocols to optimize your covalent probe development.
Core Logic: Mechanisms of Adduct Degradation
Sulfonyl fluorides can selectively target Tyrosine (Tyr), Lysine (Lys), Serine (Ser), Threonine (Thr), and Histidine (His). However, the assumption that a successful SuFEx reaction guarantees a permanent covalent bond is a common pitfall. Adduct stability is strictly governed by the chemical nature of the adducted residue and its local microenvironment[1].
The Diagnostic Matrix
When signal loss is observed in cellular assays or longitudinal mass spectrometry (MS), determining the exact degradation pathway is critical before initiating medicinal chemistry redesigns.
Fig 1. Diagnostic workflow for determining sulfonyl fluoride adduct instability mechanisms.
Frequently Asked Questions (Troubleshooting)
Q1: My sulfonyl fluoride probe reacts efficiently with the target protein, but the intact MS signal degrades over 24 hours. What is causing this instability? Causality: This is almost always dictated by the target residue identity. While SFs react rapidly with Ser, Thr, and Cys, the resulting adducts are inherently unstable[1][2]. When SF reacts with Ser or Thr, the sulfonyl group converts the hydroxyl into a potent leaving group. Local basic residues in the protein's microenvironment can subsequently abstract the α-proton, driving a β-elimination reaction that converts the adducted residue into dehydroalanine (or dehydrobutyrine). Solution: Re-engineer the probe's linker geometry to target proximal Tyrosine, Lysine, or Histidine residues, which form highly stable sulfonate, sulfonamide, or sulfamate linkages[1].
Q2: I am targeting a Lysine (Lys), but I am seeing poor target occupancy in cellular assays despite good in vitro affinity. Why? Causality: If the resulting sulfonamide linkage is inherently stable, the issue usually stems from premature aqueous hydrolysis of the SF warhead before target engagement. If the aryl ring of the warhead is too electron-deficient, the S(VI) center becomes excessively reactive toward ambient water or glutathione. Solution: Attenuate electrophilicity. Switch the warhead to a fluorosulfate (FS). The resonance-donating oxygen atom in an FS group significantly tempers sulfur electrophilicity, dramatically improving plasma and metabolic stability. Alternatively, introduce ortho-substituents around the sulfonyl fluoride to provide steric shielding against water[3].
Q3: How does the protein microenvironment dictate the success of Tyr/Lys targeting? Causality: For a latent SF probe to activate, the local pKa of the target nucleophile must be perturbed. The most stable and rapid adductions occur when the target Tyrosine is flanked by basic residues (e.g., Arg, Lys, His)[4]. These residues facilitate the deprotonation of the phenol-OH and act as hydrogen-bond donors to stabilize the negatively charged, departing fluoride ion[3][4]. Ensure your computational docking models prioritize nucleophiles adjacent to such basic pockets.
Quantitative Data Matrix
Use the following reference table to align your warhead selection with your structural target[1][2]:
| Target Nucleophile | SuFEx Reaction Kinetics | Adduct Stability | Primary Degradation Mechanism | Strategic Countermeasure |
| Cysteine (Cys) | Ultra-Fast | Low | Hydrolysis / Rapid Reversibility | Avoid SFs/FSs; utilize Styryl Sulfonyl Fluorides (SSF) or Maleimides. |
| Serine (Ser) | Fast (in catalytic triads) | Low | β-Elimination (-18 Da mass loss) | Reposition linker to engage adjacent Tyr/Lys residues. |
| Threonine (Thr) | Fast | Low | β-Elimination (-18 Da mass loss) | Reposition linker to engage adjacent Tyr/Lys residues. |
| Lysine (Lys) | Moderate (Requires lowered pKa) | High | Premature aqueous hydrolysis (pre-binding) | Employ Aryl Sulfonyl Fluorides; add ortho-steric shielding. |
| Tyrosine (Tyr) | Moderate to Fast | Very High | Exceptionally stable sulfonate linkage | Utilize Fluorosulfates (FS) for enhanced plasma/cellular stability. |
| Histidine (His) | Slow to Moderate | High | Stable sulfamate linkage | Optimize spatial orientation for SuFEx activation. |
Self-Validating Protocol: Evaluating SuFEx Adduct Stability via Intact MS
To distinguish between poor labeling efficiency, pre-binding hydrolysis, and post-binding β-elimination, implement this self-validating kinetic MS assay.
Materials Required:
-
Purified target protein (10 µM)
-
SF/FS Probe (50 µM in DMSO)
-
Reaction Buffer: PBS (pH 7.4)
-
Quench Solution: 1% Formic Acid (FA) in LC-MS grade water
-
C4 ZipTip or analytical LC column
Step-by-Step Methodology:
-
Reaction Initiation: Incubate 10 µM of the target protein with 50 µM of the covalent probe in PBS (pH 7.4) at 37°C. Maintain final DMSO concentration below 2% to prevent protein unfolding.
-
Time-Course Aliquoting: Extract 15 µL aliquots at exactly 1h, 4h, 12h, and 24h intervals.
-
Immediate Quenching: Rapidly mix each aliquot with 5 µL of the 1% FA Quench Solution. Causality Note: Dropping the pH protonates the local basic residues, instantly shutting down further SuFEx reactivity and preventing artifactual gas-phase modifications inside the mass spectrometer.
-
Desalting: Desalt the quenched samples using a C4 ZipTip to remove excess unreacted probe and buffer salts. Validation Check: Failure to remove excess probe will result in false-positive covalent adduction occurring during ionization.
-
LC-MS Acquisition & Diagnostic Deconvolution: Analyze via intact MS. Assess the spectra for three diagnostic peaks:
-
Stable Adduct: Mass shift of +[Probe Mass - 19.99 Da (HF)] relative to the parent protein.
-
β-Elimination Degradation: Mass shift of -18.01 Da (H2O equivalent) relative to the unmodified parent protein.
-
Pre-binding Hydrolysis: A dominant unmodified parent peak combined with a lack of the -18 Da elimination product suggests the probe hydrolyzed in the buffer before it could bind.
-
References
-
The proximity-enabled sulfur fluoride exchange reaction in the protein context. Source: nih.gov. URL: 1
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Source: rsc.org. URL:
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Source: acs.org. URL: 2
-
Structure-based design and analysis of SuFEx chemical probes. Source: nih.gov. URL: 4
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Source: rsc.org. URL:
-
Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Source: acs.org. URL: 3
Sources
Validation & Comparative
A Senior Application Scientist’s Guide: Sulfonyl Fluorides vs. Sulfonyl Chlorides—A Tale of Stability and Reactivity
For researchers at the forefront of chemical synthesis and drug discovery, the choice of reagents is paramount. Among the most versatile electrophiles are the sulfonyl halides, pivotal in constructing sulfonamides, sulfonate esters, and other motifs central to pharmaceuticals and chemical biology. While sulfonyl chlorides have long been the workhorse, the ascent of sulfonyl fluorides, particularly propelled by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, necessitates a deeper, evidence-based comparison. This guide provides an in-depth analysis of these two reagents, moving beyond simple reactivity trends to explore the underlying physicochemical principles and their practical implications in the laboratory.
The Foundation: A Clash of Physicochemical Properties
The divergent behavior of sulfonyl fluorides and chlorides stems directly from the fundamental properties of the sulfur-halogen bond. The extreme electronegativity of fluorine and the strength of the S-F bond compared to the S-Cl bond dictate their stability, handling characteristics, and reaction kinetics.
Sulfonyl fluorides are markedly more stable than their chloride counterparts.[1][2] This enhanced stability is observable in several key areas:
-
Thermodynamic Stability : The homolytic bond dissociation energy of the S-F bond in SO₂F₂ is approximately 90.5 kcal/mol, significantly higher than the ~46 kcal/mol for the S-Cl bond in SO₂Cl₂.[3] This makes sulfonyl fluorides resistant to thermolysis and undesirable decomposition pathways.[3]
-
Hydrolytic Stability : Sulfonyl chlorides are notoriously susceptible to hydrolysis, often complicating their isolation and requiring anhydrous reaction conditions.[4][5] In contrast, sulfonyl fluorides exhibit remarkable stability in aqueous environments, a property that is critical for applications in chemical biology.[6]
-
Reductive Stability : The cleavage of the sulfonyl fluoride bond is heterolytic, making it resistant to reduction.[3][7] Sulfonyl chlorides, however, can undergo homolytic cleavage, which can lead to unwanted side reactions.[3]
This stability difference is especially pronounced in heteroaromatic systems, where the corresponding sulfonyl chlorides are often highly reactive and prone to decomposition, while the fluoride analogues are typically stable for storage and use.[1][8]
| Property | Sulfonyl Fluoride (R-SO₂F) | Sulfonyl Chloride (R-SO₂Cl) | Rationale & Significance |
| S-X Bond Energy | ~90.5 kcal/mol | ~46 kcal/mol | The stronger S-F bond contributes to higher thermal and chemical stability.[3] |
| Stability | High | Low to Moderate | More robust to storage, handling, and aqueous conditions.[2][9] Essential for bioconjugation. |
| Hydrolysis Rate | Very Slow | Rapid | Sulfonyl chlorides require anhydrous conditions; fluorides are compatible with aqueous buffers.[6] |
| Primary Side Reactions | Minimal | Chlorination, Hydrolysis | Sulfonyl fluorides offer higher chemoselectivity, exclusively providing sulfonylation products.[1][7] |
The Core Application: Reactivity and Selectivity in Sulfonamide Synthesis
The formation of a sulfonamide bond is a cornerstone reaction in medicinal chemistry. Here, the trade-off between the high reactivity of sulfonyl chlorides and the superior selectivity of sulfonyl fluorides becomes evident.
Mechanistic Considerations
Nucleophilic substitution at the sulfonyl center can proceed through different pathways. For sulfonyl chlorides, the reaction with nucleophiles often follows a concerted SN2-like mechanism.[10] In contrast, the analogous reaction for sulfonyl fluorides is proposed to occur via a stepwise addition-elimination mechanism, involving a trigonal bipyramidal intermediate.[10]
Sources
- 1. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 7. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 8. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 9. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
A Senior Application Scientist's Guide to Confirming Protein Modification by Sulfonyl Fluorides Using Mass Spectrometry
For researchers and drug development professionals at the forefront of covalent inhibitor design, sulfonyl fluorides (SFs) have emerged as a powerful class of electrophilic warheads. Their ability to form stable, covalent bonds with nucleophilic amino acid residues offers a promising avenue for developing potent and selective therapeutics. However, the successful application of SF-based probes and drug candidates hinges on the unambiguous confirmation of target engagement and the precise identification of modification sites. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of protein modification by sulfonyl fluorides, offering field-proven insights and detailed experimental protocols to ensure the integrity and success of your research.
The Imperative of Verifying Covalent Modification
Before delving into the analytical techniques, it is crucial to understand why rigorous confirmation of covalent modification is non-negotiable. The formation of a covalent bond between a sulfonyl fluoride and a protein target is the cornerstone of its mechanism of action. Verification is essential to:
-
Confirm Target Engagement: Directly demonstrate that the SF compound binds to the intended protein target within a complex biological system.
-
Identify the Site of Modification: Pinpoint the specific amino acid residue(s) that are modified. This is critical for structure-activity relationship (SAR) studies and for understanding the mechanism of inhibition.
-
Assess Selectivity: Evaluate off-target modifications to understand the compound's broader reactivity profile, which is a key factor in predicting potential toxicity.[1]
-
Quantify Stoichiometry: Determine the extent of modification, which can provide insights into binding kinetics and target occupancy.
Mass spectrometry (MS) is the gold standard for this type of analysis due to its unparalleled sensitivity and ability to detect the precise mass shift imparted by the covalent adduct.[2]
Core Methodologies: A Comparative Overview
The two primary mass spectrometry-based strategies for analyzing protein modifications are "top-down" and "bottom-up" proteomics.[3] The choice between these approaches depends on the specific experimental question, the nature of the protein, and the available instrumentation.
-
Top-Down Proteomics: In this approach, the intact protein-drug conjugate is introduced into the mass spectrometer.[4][5] This method provides a "bird's eye" view, allowing for the characterization of the complete protein with all its modifications, including the SF adduct, preserved.[6][7] It excels at resolving different proteoforms (e.g., a protein that is both phosphorylated and SF-modified) and determining the stoichiometry of modification.[4] However, top-down analysis can be technically challenging for large proteins (>60 kDa) and complex mixtures.[7]
-
Bottom-Up Proteomics (Shotgun Proteomics): This is the more conventional and widely used method.[8][9] The protein, or a complex mixture of proteins, is first enzymatically digested into smaller peptides, typically using trypsin.[8][9] These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (LC-MS/MS).[8][10] The modification site is identified by finding a peptide with a mass that corresponds to the native peptide plus the mass of the SF adduct.[3] This approach offers high sensitivity and is well-suited for identifying the specific site of modification within a protein sequence, even in highly complex samples.[1][8]
Comparison of Mass Spectrometry Approaches
| Feature | Top-Down Proteomics | Bottom-Up Proteomics |
| Principle | Analysis of intact proteins.[4][5] | Analysis of peptides after enzymatic digestion.[8][9] |
| Primary Output | Mass of the intact, modified protein; stoichiometry of modification.[4] | Identification of the modified peptide sequence and site of modification.[1] |
| Strengths | - Preserves information on co-occurring modifications.[4][6]- Accurate determination of modification stoichiometry.- No inference from peptides to proteins. | - High sensitivity and throughput.[9]- Excellent for precisely localizing the modification site.- Suitable for highly complex protein mixtures.[8] |
| Weaknesses | - Technically challenging for large proteins and complex mixtures.[7]- Lower throughput compared to bottom-up.- Requires high-resolution mass spectrometers.[4] | - Information about co-occurring modifications on the same protein molecule is lost.[6]- Incomplete sequence coverage can lead to missed modifications. |
| Best For... | Characterizing purified protein-drug conjugates; analyzing combinatorial PTMs.[4][11] | Identifying on- and off-target modification sites in complex lysates; large-scale screening.[1] |
Experimental Workflow: From Sample to Data
The following diagram illustrates a typical chemoproteomics workflow for identifying protein targets of sulfonyl fluoride probes.
Caption: Workflow for identifying protein modification by sulfonyl fluoride probes.
Detailed Experimental Protocol: Bottom-Up Analysis
This protocol outlines the key steps for preparing a protein sample, previously incubated with a sulfonyl fluoride probe, for bottom-up mass spectrometry analysis.
Causality Behind the Choices: Each step is designed to systematically break down the protein into analyzable peptides while preserving the modification and ensuring compatibility with the mass spectrometer. Denaturation, reduction, and alkylation ensure that the protease can access all cleavage sites efficiently and reproducibly.[9][12]
Protocol 1: In-Solution Digestion for LC-MS/MS Analysis
Materials:
-
Labeled protein lysate (~100 µg)
-
Urea (8 M in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade Trypsin
-
Formic Acid (FA)
-
C18 StageTip or ZipTip for desalting
-
LC-MS grade water and acetonitrile (ACN)
Procedure:
-
Protein Denaturation:
-
To your protein sample, add 8 M Urea to a final concentration of at least 6 M to denature the proteins. This unfolds the proteins, making them accessible to the digestive enzyme.
-
-
Reduction:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30-60 minutes. This step reduces disulfide bonds, further linearizing the protein.[12]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 20-30 minutes. This step covalently modifies the free cysteine residues, preventing them from reforming disulfide bonds.[12]
-
-
Dilution and Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the Urea concentration to below 1.5 M. High concentrations of Urea can inhibit trypsin activity.
-
Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).
-
Incubate overnight (12-16 hours) at 37°C with shaking. Trypsin cleaves proteins on the C-terminal side of lysine and arginine residues, generating a predictable set of peptides.
-
-
Quenching and Acidification:
-
Stop the digestion by adding formic acid to a final concentration of 1%. This inactivates the trypsin and prepares the sample for reverse-phase chromatography.
-
-
Sample Cleanup (Desalting):
-
Desalt the peptide mixture using a C18 StageTip or ZipTip according to the manufacturer's protocol.[13] This critical step removes salts, detergents, and other contaminants that can interfere with ionization and suppress the peptide signals in the mass spectrometer.[12]
-
Elute the peptides with a solution of 50-80% ACN with 0.1% FA.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the peptide pellet in a suitable buffer for LC-MS/MS analysis, typically 2-5% ACN with 0.1% FA.[13]
-
Data Analysis and Interpretation
Once the raw data is acquired, specialized software is required to identify the modified peptides.
-
Database Searching: The experimental MS/MS spectra are searched against a protein sequence database.[2] Software like MaxQuant [14], Proteome Discoverer [14][15], or Mascot [14] are commonly used.
-
Variable Modification Search: The key to finding the SF-adduct is to include its mass as a "variable modification" in the search parameters. The software will then look for peptides where the mass of a specific amino acid residue (e.g., tyrosine, serine, lysine, or cysteine) is increased by the mass of the reacted sulfonyl fluoride probe.[2]
-
Open Search Strategies: For discovering unexpected modifications or confirming adducts of unknown structure, "open-mass" search algorithms can be employed.[16] These tools search for any mass difference between the observed peptide and its theoretical sequence, which can then be investigated further.[16]
-
Validation: High-confidence identifications require manual validation of the MS/MS spectra to ensure that the key fragment ions that support the peptide sequence and the modification site are present.
Alternative and Complementary Techniques
While mass spectrometry is the definitive method, other techniques can provide complementary information:
-
Fluorescent or Biotinylated Probes: Using an SF probe tagged with a fluorescent dye or biotin allows for visualization by in-gel fluorescence scanning or confirmation by Western blot after enrichment on streptavidin beads. These methods can quickly confirm if the target protein is labeled but do not provide the exact modification site.[13]
-
Intact Protein Analysis (non-MS): Techniques like HPLC can sometimes resolve the modified from the unmodified protein, providing information on the extent of labeling, but lack the specificity to identify the modification site.[17]
By combining a well-designed experimental strategy with the power of high-resolution mass spectrometry, researchers can confidently confirm protein modification by sulfonyl fluorides, providing the critical data needed to advance the development of novel covalent therapeutics.
References
- Label-Free Bottom-Up Proteomic Workflow for Simultaneously Assessing the Target Specificity of Covalent Drug Candidates and Their Off-Target Reactivity to Selected Proteins. PubMed.
- Decoding protein modifications using top-down mass spectrometry. PMC - NIH.
- Top-Down Mass Spectrometry. Northwestern Proteomics.
- Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
- Covalent Labeling Automated Data Analysis Platform for High Throughput in R (coADAPTr). ACS Publications.
- Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics.
- Top-Down Proteomics Explained: Advantages and Challenges in Intact Protein Analysis. Technology Networks.
- Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis. MetwareBio.
- Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites. Benchchem.
- Quantitative proteomics and applications in covalent ligand discovery. Frontiers.
- Technology Guide: Bottom-up proteomics. Drug Discovery News.
- Chemoproteomic methods for covalent drug discovery. PMC - NIH.
- Proteomic Software for Mass Spec Data Analysis. Thermo Fisher Scientific - UK.
- Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. Creative Proteomics.
- Protein Metrics - Mass Spectrometry Software for Biotherapeutic Protein Analysis. Protein Metrics.
- Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry - Chinese Chemical Society.
- Bioinformatics Tools and Databases for Post-Translational Modifications (PTM) Analysis. Creative Proteomics.
- Sample Preparation. Stanford University Mass Spectrometry.
- What Are Some Software Programs for Mass Spectrometry Analysis. MtoZ Biolabs.
- Sample preparation for Mass spectrometric analysis. G-Biosciences.
- Sample Preparation Protocol for Open Access MS. University of Oxford.
- Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. Shimadzu.
- Identification of Protein Modifications by Mass Spectrometry. Waters.
- Sample preparation for mass spectrometry. ThermoFisher.
- Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv.org.
- Methods for reducing adduct formation for mass spectrometry analysis. Google Patents.
- Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC.
- A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. MDPI.
Sources
- 1. Label-Free Bottom-Up Proteomic Workflow for Simultaneously Assessing the Target Specificity of Covalent Drug Candidates and Their Off-Target Reactivity to Selected Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
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- 17. chinesechemsoc.org [chinesechemsoc.org]
Safety Operating Guide
4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride proper disposal procedures
Comprehensive Laboratory Guide: Handling and Disposal of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl Fluoride
The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has established sulfonyl fluorides as premier tools in chemical biology, materials science, and fragment-based drug discovery (1[1]). 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride (CAS: 2228462-63-1) is highly valued for its uniquely stable S(VI)-F bond, which resists generalized aqueous hydrolysis but acts as an irreversible covalent warhead under specific nucleophilic activation (2[2]).
However, the very properties that make this compound a powerful research tool—its environmental persistence and halogenated/sulfur-rich structure—present distinct challenges for waste management. Improper destruction can lead to the release of lethal hydrogen fluoride (HF) and sulfur dioxide (SO₂) gases (3[3]). This guide provides causality-driven, field-proven methodologies for the operational handling, spill decontamination, and final destruction of this compound.
Part 1: Chemical Profile & Hazard Causality
Understanding the physicochemical parameters of a reagent is the first step toward self-validating safety systems. All disposal steps described in this document trace their logic back to the properties summarized below.
Table 1: Operational & Hazard Profile
| Property / Parameter | Detail / Value | Causality / Waste Relevance |
| IUPAC Name | 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride | The thiazole ring and sulfonyl fluoride moiety generate NOₓ, SOₓ, and HF upon combustion. |
| CAS Number | 2228462-63-1 | Unique identifier for licensed chemical disposal manifesting (). |
| Formula / Mass | C₆H₆FNO₂S₂ / 206.98 g/mol | High heteroatom-to-carbon ratio necessitates highly oxidative destruction parameters (4[4]). |
| Hydrolytic Stability | Extremely High (pH 4.0 - 8.0) | Standard water dilution is ineffective for decontamination; S(VI)-F bonds require strong bases to cleave (5[5]). |
| Combustion Hazard | Hydrogen Fluoride (HF) Gas | Requires exhaust scrubbing. Avoid disposing in unregulated "general chemical waste" streams (6[6]). |
Part 2: Mechanistic Basis for Disposal
When 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride is subjected to thermal decomposition, the molecule shatters into highly reactive radicals. Without intervention, fluorine and hydrogen atoms combine to form HF, a gas that is highly toxic and corrosive to the respiratory tract. Therefore, disposal pathways mandate high-temperature incineration coupled with an alkaline scrubber (such as NaOH or Ca(OH)₂) to trap the acidic exhaust as inert fluoride salts (3[3]).
Caption: Thermal degradation pathway of sulfonyl fluorides and alkaline neutralization of toxic byproducts.
Part 3: Step-by-Step Methodologies
Protocol A: Routine Waste Segregation and Disposal Hand-Off
Due to its environmental persistence, 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride must never be released into standard drain systems or general trash (7[7]).
Step 1: Container Selection
-
Action : Collect waste in a chemically inert, tightly sealable High-Density Polyethylene (HDPE) or borosilicate glass container.
-
Causality : S(VI)-F bonds can etch compromised glass or react with incompatible polymers over extended storage periods.
Step 2: Stream Segregation
-
Action : Segregate the sulfonyl fluoride waste from strong acids, heavy metals, and uncontrolled basic solutions.
-
Causality : Accidental mixing with strong bases can trigger an uncontrolled exothermic hydrolysis, generating pressure and trace HF gas inside the sealed waste container.
Step 3: Labeling and Manifesting
-
Action : Affix a hazard label reading: "Hazardous Chemical Waste: Halogenated / Sulfonyl Fluoride (Toxic Combustion Products)."
-
Causality : This alerts the downstream chemical disposal operator that standard incineration is insufficient.
Step 4: Licensed Hand-Off
-
Action : Contract a licensed professional waste disposal service. You must explicitly verify that their facility utilizes a chemical incinerator equipped with an afterburner and an alkaline scrubber (8[8]).
Caption: Workflow for the segregation, packaging, and incineration of sulfonyl fluoride laboratory waste.
Protocol B: Emergency Spill Clean-Up & In-Situ Decontamination
A localized spill of sulfonyl fluoride powder/liquid requires immediate chemical deactivation rather than just physical sweeping.
Table 2: Emergency Response Requirements
| Hazard Agent | Recommended Deactivator | Prohibited Action |
| Spilled Solid/Aerosol | 10% Caustic (NaOH) Solution | Do not sweep dry without a respirator. |
| Spill Substrate | Inert absorbents (Sand, Silica) | Do not use combustible sawdust. |
Step 1: Containment and PPE
-
Action : Evacuate non-essential personnel. Don chemical-resistant gloves, safety goggles, and a P95/P1 particle respirator to prevent inhalation of aerosolized active warheads (7[7]).
Step 2: Physical Absorption
-
Action : If the compound is dispersed in solvent, cover the spillage with a chemically inert absorbent material like silica gel, dry sand, or vermiculite (8[8]).
Step 3: Mechanical Collection
-
Action : Utilize non-sparking tools to collect the absorbed mass and place it into an airtight disposal vessel (9[9]).
Step 4: Chemical Decontamination (The Causality Step)
-
Action : After bulk removal, wash the contaminated spill zone with a 10% caustic (NaOH) solution. Ventilate the area heavily until the process is complete (9[9]).
-
Causality : Because the S(VI)-F bond strongly resists neutral water, applying 10% NaOH provides an overwhelming excess of strong nucleophiles (OH⁻). This forces rapid hydrolysis, cleaving the warhead to form inert, water-soluble sulfonate and sodium fluoride salts, permanently disabling the molecule's chemical toxicity in situ.
Part 4: References
-
PubChemLite - 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride - uni.lu - 4
-
MSDS of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride - Capot Chemical - 3
-
SAFETY DATA SHEET: Ethanesulfonyl fluoride - Fisher Scientific - 6
-
1354952-88-7 Safety Data Sheet - Aaron Chemicals LLC - 7
-
SDS Toluene Sulfonyl Fluoride - RPI Corp - 9
-
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride | 2228462-63-1 - Sigma-Aldrich -
-
Safety Data Sheet: 3-ETHOXYPYRIDINE-2-SULFONYL FLUORIDE - Fluorochem - 8
-
Advances in the construction of diverse SuFEx linkers - PMC (National Science Review) - 1
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI - 2
-
4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride - Organic Syntheses - 5
Sources
- 1. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening [mdpi.com]
- 3. capotchem.com [capotchem.com]
- 4. PubChemLite - 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride (C6H6FNO2S2) [pubchemlite.lcsb.uni.lu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.nl [fishersci.nl]
- 7. aaronchem.com [aaronchem.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. static.rpicorp.com [static.rpicorp.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
